molecular formula C18H21N7O3 B10783628 eCF309

eCF309

Numéro de catalogue: B10783628
Poids moléculaire: 383.4 g/mol
Clé InChI: PSICWGWNIOOULV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ECF309 is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to eCF309: A Potent and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound eCF309, a potent, selective, and cell-permeable inhibitor of the mTOR kinase. This document details its mechanism of action, quantitative biochemical and cellular data, experimental protocols, and relevant signaling pathways, making it an essential resource for researchers in oncology, cell biology, and drug discovery.

Core Compound Properties

This compound is an ATP-competitive inhibitor of mTOR with a 4-aminopyrazolo[3,4-d]pyrimidine scaffold.[1] It demonstrates high potency and selectivity for mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity [2][3]

TargetIC50 (nM)
mTOR 15
DNA-PK320
PI3Kα981
PI3Kγ1,340
PI3Kδ1,840
PI3Kβ>10,000
DDR1/22,110

Table 2: Cellular Activity of this compound [4]

Cell LineAssayEC50 (nM)
MCF7Antiproliferation8.4
MDA-MB-231Antiproliferation72
PC3Antiproliferation37

Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM) [3][5]

Kinase% Inhibition
mTOR >99%
DNA-PK90%
PI3Kγ85%
DDR177%
PI3Kα (E545K)65%

S-score (35%) = 0.01 at 10 µM, indicating high selectivity.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR, which is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][2] By blocking the ATP-binding site of mTOR, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting both mTORC1 and mTORC2 signaling pathways.[5] This dual inhibition leads to cell cycle arrest at the G0/G1 phase and a potent antiproliferative effect in cancer cells.[2][4]

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P70S6K p70S6K mTORC1->P70S6K This compound This compound This compound->mTORC2 This compound->mTORC1 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest S6 S6 P70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling and leading to cell cycle arrest.

Synthesis of this compound

The synthesis of this compound (compound 12 in the original publication) is achieved through a multi-step process starting from a common pyrazolopyrimidine intermediate.[1][2]

eCF309_Synthesis_Workflow Intermediate_3 Common Intermediate 3 (4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine) Alkylation Alkylation with Bromoacetaldehyde diethyl acetal Intermediate_3->Alkylation Intermediate_6 Iodo-functionalized Intermediate 6 Alkylation->Intermediate_6 Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Intermediate_6->Suzuki_Coupling This compound This compound (Compound 12) Suzuki_Coupling->this compound

Caption: Synthetic workflow for this compound via alkylation and Suzuki-Miyaura cross-coupling.

Experimental Protocols

In Vitro Kinase Profiling

This protocol outlines the method used to determine the inhibitory activity of this compound against a panel of kinases.

Kinase_Profiling_Workflow Start Start: Prepare Kinase Panel Prepare_Compound Prepare this compound Serial Dilutions (starting from 10 µM) Start->Prepare_Compound Incubation Incubate Kinases with this compound and [γ-33P]ATP Prepare_Compound->Incubation Substrate_Phosphorylation Measure 33P Incorporation into Substrate (e.g., poly[Glu,Tyr]4:1) Incubation->Substrate_Phosphorylation Data_Analysis Calculate % Inhibition Relative to DMSO Control Substrate_Phosphorylation->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Caption: Workflow for determining kinase inhibition using a radiometric assay.

Detailed Methodology:

  • A panel of recombinant kinases is utilized.

  • This compound is prepared in a 10-point, 3-fold serial dilution, typically starting from a concentration of 10 µM.[3]

  • Each kinase is incubated with the various concentrations of this compound in the presence of a phosphate-donating substrate, [γ-33P]ATP, and a phosphate-accepting substrate (e.g., poly[Glu,Tyr]4:1).[3][5]

  • The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate (33P) into the substrate is quantified.

  • The percentage of kinase activity inhibition is calculated relative to a DMSO vehicle control.[5]

  • IC50 values are then determined from the dose-response curves.[5]

Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cellular models.

Western_Blot_Workflow Cell_Culture Culture Cells (e.g., MCF7) to ~80% Confluency Serum_Starve Serum Starve Cells (e.g., 24h, 0.1% FBS) Cell_Culture->Serum_Starve Treatment Treat with this compound or DMSO (e.g., 30 min) Serum_Starve->Treatment Stimulation Stimulate with Serum (e.g., 1h, 10% FBS) Treatment->Stimulation Lysis Lyse Cells and Quantify Protein Stimulation->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Probing Probe with Primary Antibodies (p-p70S6K, p-S6, p-AKT) Transfer->Probing Detection Detect with Secondary Antibodies and Visualize Probing->Detection

Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.

Detailed Methodology:

  • MCF7 cells are seeded and grown to approximately 80% confluency.[5]

  • The cells are serum-starved for 24 hours in media containing 0.1% FBS to reduce basal mTOR activity.[2]

  • Cells are then pre-incubated with varying concentrations of this compound or DMSO (as a negative control) for 30 minutes.[2]

  • Following pre-incubation, cells are stimulated with 10% FBS for 1 hour to activate the mTOR pathway.[2]

  • The cells are subsequently lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (p-p70S6K and p-S6) and an mTORC2 substrate (p-AKT Ser473).[5]

  • Appropriate secondary antibodies are used for detection, and the protein bands are visualized.

Cell Cycle Analysis

This protocol describes the general steps for analyzing the effect of this compound on the cell cycle distribution of cancer cell lines.

Detailed Methodology:

  • Cancer cell lines (e.g., MCF7, MDA-MB-231, PC3) are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).[2]

  • Following treatment, cells are harvested and fixed, typically with cold 70% ethanol.

  • The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide, after treatment with RNase to ensure only DNA is stained.

  • The DNA content of individual cells is quantified using flow cytometry.

  • The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 population is indicative of cell cycle arrest at this phase.[2]

Conclusion

This compound is a highly potent and selective mTOR inhibitor that serves as a valuable chemical probe for studying mTOR signaling in various biological contexts.[1] Its well-characterized in vitro and cellular activities, coupled with a defined mechanism of action, make it an important tool for researchers in the field of cancer biology and drug development. The detailed protocols provided in this guide offer a foundation for the replication and expansion of studies involving this compound.

References

eCF309: A Potent and Selective mTOR Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] Developed through a ligand-based inhibitor design and phenotypic screening, this compound demonstrates low nanomolar potency in both biochemical and cellular assays, coupled with an excellent selectivity profile against other kinases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action within the mTOR signaling pathway, detailed quantitative data on its inhibitory activity, and protocols for key experimental procedures to facilitate its use in preclinical research.

Introduction to the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[3] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes act as sensors for a multitude of extracellular and intracellular signals, including growth factors, nutrients, energy levels, and stress, to coordinate cellular responses.[3] Dysregulation of the mTOR signaling pathway is a common feature in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[3]

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the catalytic domain of mTOR.[4] By binding to the ATP-binding pocket of the mTOR kinase domain, this compound effectively blocks the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, impacting a wide range of cellular processes reliant on this pathway.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E ProteinSynth Protein Synthesis S6->ProteinSynth eIF4E->ProteinSynth mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Survival Cell Survival AKT_S473->Survival This compound This compound This compound->mTORC1 This compound->mTORC2 CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been characterized through various in vitro and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
mTOR 15 [2][4][5]
PI3Kα981[3]
PI3Kβ>10,000[3]
PI3Kγ1,340[3]
PI3Kδ1,840[3]
DNA-PK320[3]
DDR1/22,110[3]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)
MCF7 Breast Cancer (ER+)[6]8.4[5]
MDA-MB-231 Breast Cancer (Triple-Negative)72[5]
PC3 Prostate Cancer37[5]

EC50 values represent the concentration of this compound required to achieve 50% of the maximum effect in a cell-based assay, such as a cell viability or proliferation assay.

Table 3: Kinase Selectivity Profile of this compound
ParameterValue
S-score (35%) at 10 µM 0.01 [1][2]

The S-score is a measure of kinase selectivity, with a lower score indicating higher selectivity. An S-score of 0.01 at a concentration of 10 µM signifies that this compound has a very high degree of selectivity for mTOR over a broad panel of other kinases.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments used to characterize this inhibitor.

In Vitro mTOR Kinase Assay

This protocol is for determining the IC50 value of this compound against recombinant mTOR kinase.

Materials:

  • Recombinant human mTOR kinase

  • Substrate: poly[Glu,Tyr]4:1[3]

  • ³³P-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • This compound (serially diluted)

  • DMSO (vehicle control)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the diluted this compound or DMSO to the respective wells.

  • Add the recombinant mTOR kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ³³P-ATP mixture.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³³P-ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the in vitro kinase assay.

kinase_assay_workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound or DMSO prep_inhibitor->add_inhibitor add_buffer Add kinase reaction buffer to plate add_buffer->add_inhibitor add_kinase Add mTOR kinase add_inhibitor->add_kinase incubate1 Incubate (10 min, RT) add_kinase->incubate1 start_reaction Initiate reaction with substrate and ³³P-ATP incubate1->start_reaction incubate2 Incubate (e.g., 60 min, 30°C) start_reaction->incubate2 stop_reaction Stop reaction incubate2->stop_reaction filter_wash Filter and wash stop_reaction->filter_wash measure Measure radioactivity filter_wash->measure analyze Calculate IC50 measure->analyze end End analyze->end western_blot_logic mTORC1 mTORC1 Activity pS6K p-p70S6K (T389) mTORC1->pS6K pS6 p-S6 (S235/236) pS6K->pS6 WB Western Blot Analysis pS6K->WB pS6->WB mTORC2 mTORC2 Activity pAKT p-AKT (S473) mTORC2->pAKT pAKT->WB This compound This compound Treatment This compound->mTORC1 This compound->mTORC2 Inhibition1 Inhibition Inhibition2 Inhibition

References

eCF309: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Probe eCF309 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic target of rapamycin).[1][2][3] As a key regulator of cell growth, proliferation, metabolism, and survival, mTOR is a significant target in various diseases, particularly cancer.[2][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its use, and its profile as a chemical probe.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 3-(2-amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineN/A
Molecular Formula C₁₈H₂₁N₇O₃N/A
Molecular Weight 383.4 g/mol N/A
CAS Number 2001571-40-8N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Biological Activity and Target Profile

This compound is a highly potent inhibitor of mTOR kinase activity with an IC50 of 15 nM in in vitro assays.[2][5] It demonstrates excellent selectivity for mTOR over a wide range of other kinases, making it a valuable tool for studying mTOR signaling.[1][2]

In Vitro Kinase Selectivity

A kinome-wide screen of 375 kinases revealed that at a concentration of 10 µM, this compound potently inhibits mTOR.[1] Its high selectivity is highlighted by a low S-score (35) of 0.01.[1][2] While this compound is highly selective for mTOR, some off-target activity has been observed at higher concentrations.

Target KinaseIC50 (nM)% Inhibition at 10 µMReference
mTOR 15 >99%[1][2]
DNA-PK32090%[1]
PI3Kγ1,34085%[1]
DDR12,11077%[1]
PI3Kα (E545K)98165%[1]
PI3Kδ1,840Not reported[1]
PI3Kβ>10,000Not reported[1]
Cellular Activity

This compound effectively inhibits both mTORC1 and mTORC2 signaling pathways in cells.[2] This dual inhibition leads to a dose-dependent reduction in the phosphorylation of downstream targets, including p70S6K, S6, and AKT.[2] The compound exhibits potent antiproliferative activity against various cancer cell lines.

Cell LineCancer TypeEC50 (nM)Reference
MCF-7 Breast (ER+)8.4[5]
MDA-MB-231 Breast (Triple-Negative)72[5]
PC3 Prostate37[5]

Experimental Protocols

mTOR Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit mTOR kinase activity by quantifying the incorporation of ³³P into a substrate.

Materials:

  • Recombinant mTOR enzyme

  • Substrate (e.g., poly[Glu,Tyr]4:1)[1]

  • ³³P-ATP

  • This compound (serially diluted)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, recombinant mTOR enzyme, and the substrate.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ³³P-ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)

  • Complete cell culture medium

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serially diluted this compound or DMSO (vehicle control) for the desired duration (e.g., 5 days).[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Western Blot Analysis of mTOR Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Serum-free and complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • PVDF membrane

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.[2]

  • Serum-starve the cells (e.g., 0.1% FBS) for 24 hours.[2]

  • Pre-treat the cells with various concentrations of this compound (e.g., 3-100 nM) or DMSO for 30 minutes.[2][5]

  • Stimulate the cells with serum (e.g., 10% FBS) for 1 hour.[2]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT AKT mTORC2->AKT S6 S6 p70S6K->S6 This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway inhibited by this compound.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A Cell Seeding & Growth B Serum Starvation A->B C This compound Treatment B->C D Serum Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Chemiluminescent Detection K->L M Data Analysis L->M

References

The Discovery and Synthesis of eCF309: A Potent and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery Professionals

Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a critical serine/threonine kinase in cellular signaling.[1][2][3] Developed through a strategic ligand-based design and phenotypic screening of focused chemical libraries, this compound emerged from a lead optimization program of a novel pyrazolopyrimidine scaffold.[1][2] This compound demonstrates low nanomolar potency against mTOR both in vitro and in cellular assays, coupled with an exceptional selectivity profile against a broad range of other kinases.[2][3] As an ATP-competitive inhibitor targeting the kinase domain of mTOR, this compound effectively blocks both mTORC1 and mTORC2 signaling complexes, making it a valuable chemical probe for cancer research and a promising scaffold for the development of novel therapeutics.[1][2] This document provides an in-depth guide to the discovery, synthesis, and biological characterization of this compound.

Discovery and Lead Optimization

The discovery of this compound was initiated with the identification of a novel pyrazolopyrimidine compound, designated as compound 5 , which exhibited high antiproliferative activity in cellular screens.[1][2] This lead compound displayed submicromolar inhibition of mTOR kinase with an IC50 of 328 nM in biochemical assays.[1][2] An iterative process of ligand-based design and a rapid lead optimization campaign were undertaken to enhance the potency and selectivity of this initial hit.[1][2]

This optimization effort led to the synthesis of a series of analogues, including derivative 12 , which was subsequently named this compound.[1] this compound demonstrated significantly improved mTOR inhibition with an IC50 of 15 nM and displayed high selectivity over the closely related PI3K kinases.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward multi-step process. The core of the molecule is a 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is widely utilized in the design of ATP-competitive kinase inhibitors due to its structural similarity to adenine.[2] The synthesis of this compound (compound 12 ) involves an initial alkylation of a common intermediate followed by a Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound, based on the published literature, is provided below.

Step 1: Synthesis of the Iodo-functionalized Intermediate (Compound 4)

The synthesis begins with the alkylation of the common intermediate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 3 ).

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3 ) in DMF, add NaH (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoacetaldehyde diethyl acetal (1.5 equivalents).

  • Heat the reaction mixture at 150 °C under microwave irradiation for 30 minutes.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 4 ).

Step 2: Suzuki-Miyaura Cross-Coupling to Yield this compound (Compound 12)

The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the benzoxazole moiety.

  • In a microwave vial, combine the iodo-intermediate 4 (1 equivalent), 2-amino-1,3-benzoxazole-5-boronic acid (1.5 equivalents), K2CO3 (3 equivalents), Pd(OAc)2 (0.1 equivalents), and PPh3 (0.2 equivalents).

  • Add a 10:1 mixture of dioxane and water.

  • Heat the mixture at 120 °C under microwave irradiation for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to afford this compound (12 ).

Biological Activity and Selectivity

This compound is a highly potent inhibitor of mTOR kinase activity. In biochemical assays, it exhibits an IC50 of 15 nM.[1] Its potency is also maintained in cellular contexts.[2] A key feature of this compound is its remarkable selectivity for mTOR over other kinases, including those in the PI3K family, which are often co-inhibited by other mTOR kinase inhibitors.[2]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound and its precursor, compound 5 , against a panel of selected kinases.

CompoundmTOR (nM)PI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)DNA-PK (nM)DDR1/2 (nM)
This compound (12) 15981>10,0001,3401,8403202,110
Compound 5 328------

Data compiled from multiple sources.[1][4]

A broader kinase profiling study of this compound at a concentration of 10 µM against 375 wild-type and mutant kinases revealed that mTOR was the only protein inhibited by more than 99%.[4] The selectivity score (S-score(35%)) for this compound was calculated to be 0.01 at 10 µM, indicating a very high degree of selectivity.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of mTOR, targeting the catalytic domain of the kinase.[2] This mechanism allows it to inhibit both of the mTOR-containing complexes, mTORC1 and mTORC2.[1] The allosteric inhibitors, such as rapamycin and its analogues (rapalogs), are only capable of inhibiting mTORC1.[1] The dual inhibition of mTORC1 and mTORC2 by this compound is expected to result in a more comprehensive anticancer effect.[1][2]

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][5] Dysregulation of this pathway is a common feature in many human cancers.[1][2] By inhibiting mTOR, this compound leads to a dose-dependent reduction in the phosphorylation of key downstream effector proteins, including P70S6K, S6 ribosomal protein, and Akt (at Ser473).[5]

Experimental Protocol: Western Blot Analysis of mTOR Signaling

The following protocol outlines the procedure used to assess the impact of this compound on the mTOR signaling pathway in cancer cells.

  • Cell Culture and Treatment: Seed MCF7 breast cancer cells in 6-well plates and grow until they reach 80% confluency. Serum starve the cells (0.1% FBS) for 24 hours. Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes. Stimulate the cells with 10% FBS for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, P70S6K, and S6. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 P70S6K p-P70S6K mTORC1->P70S6K _4E_BP1 p-4E-BP1 mTORC1->_4E_BP1 Akt p-Akt (S473) mTORC2->Akt S6 p-S6 P70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth _4E_BP1->Cell_Growth Survival Cell Survival Akt->Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_bioassay Biological Evaluation cluster_results Results Start Start: 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Alkylation Alkylation with bromoacetaldehyde diethyl acetal Start->Alkylation Intermediate Intermediate 4 Alkylation->Intermediate Coupling Suzuki-Miyaura Coupling with 2-amino-1,3-benzoxazole-5-boronic acid Intermediate->Coupling eCF309_product This compound (Compound 12) Coupling->eCF309_product Kinase_Assay In Vitro Kinase Assay (mTOR & Panel) eCF309_product->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., MCF7 cells) eCF309_product->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Selectivity Selectivity Profile Kinase_Assay->Selectivity Western_Blot Western Blot Analysis of Downstream Signaling Cell_Assay->Western_Blot Pathway_Inhibition Confirmation of Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: The experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a potent and highly selective mTOR kinase inhibitor discovered through a systematic process of lead optimization. Its straightforward synthesis and well-characterized biological activity make it an invaluable tool for researchers investigating the mTOR signaling pathway. The dual inhibition of both mTORC1 and mTORC2 complexes by this compound provides a significant advantage over first-generation mTOR inhibitors. With its favorable pharmacological profile, this compound represents a promising chemical scaffold for the development of next-generation anticancer therapeutics. Further studies to evaluate its in vivo efficacy and pharmacokinetic properties are warranted.

References

An In-depth Technical Guide to the Target Protein Interaction of eCF309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, cell-permeable mTOR inhibitor, eCF309. It details its primary protein target, mechanism of action, and the associated signaling pathways. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its biological context and experimental investigation.

Core Target and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase known as the mechanistic target of rapamycin (mTOR).[1][2] mTOR is a central regulator of cell metabolism, proliferation, survival, and migration, operating as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases, including many types of cancer, metabolic disorders, and neurodegenerative diseases.[1][3]

Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound targets the catalytic domain of mTOR.[1][3] This allows for the concurrent inhibition of both mTORC1 and mTORC2, potentially leading to a more comprehensive anticancer activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro and in-cell potency, and its selectivity against other kinases.

Table 1: Potency of this compound

Assay TypeParameterValue (nM)
In Vitro Kinase AssayIC5015
In-Cell Assay (MCF7 cells)IC5010-15
Antiproliferative Assay (MCF7 cells)EC50Not explicitly stated, but potent activity observed

Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibition at 10 µM (%)IC50 (nM)
mTOR >99 15
DNA-PK90320
PI3Kγ851,340
DDR1772,110
PI3Kα (E545K)65981
PI3KβNot specified>10,000
PI3KδNot specified1,840

This table highlights the high selectivity of this compound for mTOR. The selectivity score (S-score(35%)) at 10 µM is 0.01. Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Signaling Pathway

This compound's inhibition of mTOR impacts downstream signaling from both mTORC1 and mTORC2. Inhibition of mTORC1 leads to a reduction in the phosphorylation of substrates like P70-S6K and 4E-BP1, which are critical for protein synthesis and cell growth.[1][3] Inhibition of mTORC2 affects the phosphorylation of substrates such as AKT at serine 473, which is important for cell survival and proliferation.[1][3]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 P70S6K p70S6K mTORC1->P70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT (S473) mTORC2->AKT S6 S6 P70S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth _4EBP1->CellGrowth CellSurvival Cell Survival AKT->CellSurvival This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant mTOR kinase.

Protocol:

  • Reagents and Materials: Recombinant mTOR kinase, substrate (e.g., poly[Glu,Tyr]4:1), [γ-³³P]ATP, kinase assay buffer, this compound stock solution (in DMSO), 96-well plates, scintillation counter.[4]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 10 µM).[4]

    • In a 96-well plate, add the mTOR kinase and the substrate to the kinase assay buffer.

    • Add the diluted this compound or DMSO (as a vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a filter membrane to capture the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of mTORC1 and mTORC2 in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF7 breast cancer cells) to approximately 80% confluence.[3]

    • Serum-starve the cells (e.g., in 0.1% FBS) for 24 hours to reduce basal mTOR activity.[3]

    • Treat the cells with varying concentrations of this compound (or DMSO as a control) for 30 minutes.[3]

    • Stimulate the cells with a growth factor (e.g., 10% FBS) for 1 hour to activate the mTOR pathway.[3]

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-AKT Ser473).[3] Also probe for a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the dose-dependent effect of this compound on protein phosphorylation.

Western_Blot_Workflow A 1. Cell Culture (e.g., MCF7) B 2. Serum Starvation (24h, 0.1% FBS) A->B C 3. This compound Treatment (Dose range, 30 min) B->C D 4. Serum Stimulation (1h, 10% FBS) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Transfer G->H I 9. Immunoblotting (p-P70S6K, p-S6, p-AKT) H->I J 10. Detection & Analysis I->J

Caption: Workflow for Western blot analysis of mTOR signaling.

Concluding Remarks

This compound is a valuable chemical probe for studying the biological roles of mTOR signaling.[1][4] Its high potency and selectivity, combined with its ability to inhibit both mTORC1 and mTORC2, make it a powerful tool for elucidating the complex functions of this critical pathway in health and disease.[1][3] The experimental protocols detailed herein provide a foundation for the further investigation and characterization of this compound and other mTOR inhibitors. Researchers should consider potential off-target effects, particularly on DDR1, DNA-PK, and PI3Ks, in their experimental designs.[4]

References

eCF309: A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and highly selective, cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Developed through a ligand-based inhibitor design and phenotypic screening, this compound demonstrates low nanomolar potency in both biochemical and cellular assays.[1][2] As a critical regulator of cell growth, proliferation, and metabolism, mTOR is a key therapeutic target in oncology. This document provides an in-depth technical overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking its catalytic activity. The mTOR protein is the core component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are central to cellular signaling pathways that respond to growth factors, nutrients, and cellular energy levels. By inhibiting the kinase domain of mTOR, this compound prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the disruption of these critical signaling cascades. This dual inhibition is a key feature of this compound's mechanism, offering a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.

Signaling Pathway

The inhibitory action of this compound on mTORC1 and mTORC2 disrupts key cellular processes. Inhibition of mTORC1 leads to a decrease in protein synthesis and cell cycle progression, primarily through the reduced phosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of p70S6K and its substrate, the ribosomal protein S6 (S6), halts the translation of specific mRNAs. Simultaneously, the reduced phosphorylation of 4E-BP1 allows it to bind to and sequester the translation initiation factor eIF4E, further suppressing protein synthesis.

This compound's inhibition of mTORC2 primarily affects cell survival and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B). By preventing the phosphorylation of Akt at serine 473, this compound inhibits its full activation, thereby promoting apoptosis and altering cell metabolism.

mTOR_Signaling_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k mTORC2 mTORC2 pi3k->mTORC2 akt Akt mTORC1 mTORC1 akt->mTORC1 apoptosis Inhibition of Apoptosis akt->apoptosis mTORC2->akt p-Ser473 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 Ribosomal Protein S6 p70S6K->S6 translation Protein Synthesis & Cell Growth S6->translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->translation This compound This compound This compound->mTORC2 This compound->mTORC1

Figure 1: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high potency for mTOR and selectivity over other related kinases.

Target KinaseIC50 (nM)
mTOR 15
PI3Kα981
PI3Kβ>10,000
PI3Kγ1,340
PI3Kδ1,840
DNA-PK320
DDR1/22,110
Table 1: In vitro inhibitory activity of this compound against a selection of kinases. Data sourced from MedChemComm, 2016, 7, 471-477 and the Chemical Probes Portal.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is based on the radiometric kinase assay, such as the 33PanQinase™ or HotSpot™ assays, which were used to determine the IC50 values of this compound.[3][4][5][6][7]

Objective: To quantify the enzymatic activity of mTOR in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human mTOR enzyme

  • Substrate (e.g., Casein or 4E-BP1)[4][5]

  • [γ-33P]-ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Filter mats or scintillation plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the mTOR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for mTOR.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter mat or scintillation plate to capture the phosphorylated substrate.

  • Wash the filters/plates multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

  • Dry the filters/plates and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of mTORC1 and mTORC2 substrates in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of p70S6K, S6, and Akt in MCF-7 human breast cancer cells.

Western_Blot_Workflow cell_culture 1. MCF-7 Cell Culture treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., p-Akt, p-p70S6K) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Figure 2: General workflow for Western blot analysis of mTOR pathway inhibition.

Materials:

  • MCF-7 human breast cancer cell line[8][9][10]

  • Complete growth medium (e.g., DMEM with 10% FBS)[11][12]

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)[13]

    • Rabbit anti-phospho-p70S6K (Thr389)[14][15]

    • Rabbit anti-phospho-S6 (Ser235/236)[16]

    • Antibodies for total Akt, p70S6K, and S6 (for loading controls)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in complete growth medium to approximately 80% confluency.[9][10]

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][12]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

Conclusion

This compound is a valuable chemical probe for studying mTOR signaling due to its high potency and selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects of this compound and its potential therapeutic applications. The dual inhibition of mTORC1 and mTORC2 by this compound makes it a powerful tool for dissecting the complexities of the mTOR pathway in cancer and other diseases.

References

eCF309 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound eCF309 is a potent and selective mTOR inhibitor. To date, specific studies investigating the efficacy and mechanisms of this compound in dedicated neurodegenerative disease models have not been extensively published. This guide provides a comprehensive overview of this compound's known properties and explores its potential application in neurodegenerative disease research by drawing parallels with other well-characterized mTOR inhibitors. The experimental data and protocols presented herein are based on studies with analogous compounds and are intended to serve as a framework for designing future investigations with this compound.

Introduction to this compound

This compound is a cell-permeable mTOR kinase inhibitor characterized by its high potency and selectivity. It functions as an ATP-competitive inhibitor, targeting the catalytic site of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes, offering a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin.[1][2] Increased mTOR signaling has been implicated in the pathogenesis of various neurodegenerative diseases, making selective inhibitors like this compound valuable research tools and potential therapeutic leads.[1][2]

Biochemical Profile of this compound

The primary literature describes this compound as a highly potent inhibitor of mTOR with excellent selectivity against other kinases, including those in the PI3K family.[1][2]

ParameterValueReference
mTOR IC50 (in vitro) 15 nM[2]
mTOR IC50 (in cells) 10–15 nM[1]
Selectivity Score (S-score(35%) at 10 µM) 0.01[1]

The Rationale for Targeting mTOR in Neurodegenerative Diseases

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and survival.[1][2] Its dysregulation has been linked to several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).

Key roles of mTOR in neurodegeneration:

  • Autophagy: mTORC1 is a negative regulator of autophagy, a critical cellular process for clearing aggregated proteins and damaged organelles. Inhibition of mTOR can enhance autophagy, thereby promoting the removal of toxic protein aggregates that are hallmarks of many neurodegenerative diseases.

  • Protein Synthesis: mTOR signaling promotes protein synthesis. In the context of neurodegeneration, this can contribute to the accumulation of misfolded proteins.

  • Neuroinflammation: The mTOR pathway is involved in regulating inflammatory responses in the brain, including the activation of microglia and astrocytes.

  • Synaptic Plasticity and Memory: While mTOR is essential for learning and memory, its hyperactivity can be detrimental.

Preclinical Evidence from Analogous mTOR Inhibitors in Neurodegenerative Disease Models

Given the absence of direct data for this compound, this section summarizes the preclinical findings for other mTOR inhibitors, primarily rapamycin and its analogs (rapalogs), in various neurodegenerative disease models. This information provides a strong basis for the potential efficacy of this compound.

Alzheimer's Disease (AD) Models
Model SystemmTOR InhibitorKey FindingsReference
3xTg-AD MiceRapamycinReduced amyloid-beta (Aβ) and tau pathology; improved cognitive function.
PDAPP MiceRapamycinDecreased Aβ deposition and improved memory.
5XFAD MiceRapamycinMixed results on Aβ plaque burden, with some studies showing an increase.
SH-SY5Y cells (Aβ-treated)RapamycinProtected against Aβ-induced neurotoxicity by promoting autophagy.
Parkinson's Disease (PD) Models
Model SystemmTOR InhibitorKey FindingsReference
MPTP-treated miceRapamycinProtected against dopaminergic neuron loss; improved motor function.
6-OHDA-lesioned ratsRapamycinAttenuated the loss of dopaminergic neurons in the substantia nigra.
SH-SY5Y cells (α-synuclein overexpression)RapamycinEnhanced the clearance of α-synuclein aggregates.
Huntington's Disease (HD) Models
Model SystemmTOR InhibitorKey FindingsReference
R6/2 MiceRapamycinImproved motor performance and extended lifespan.
N171-82Q MiceRapamycinReduced mutant huntingtin (mHTT) aggregation and improved motor function.
PC12 cells (expressing mHTT)RapamycinPromoted the clearance of mHTT aggregates via autophagy.

Signaling Pathways and Experimental Workflows

mTOR Signaling in Neurodegeneration

The following diagram illustrates the central role of mTOR signaling in cellular processes relevant to neurodegenerative diseases and the points of intervention by mTOR inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_pathology Neurodegenerative Pathology Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Stress Stress Stress->mTORC1 inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis activation Autophagy Autophagy mTORC1->Autophagy inhibition Cell Growth Cell Growth mTORC1->Cell Growth activation Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization activation Protein Aggregation Protein Aggregation Protein Synthesis->Protein Aggregation Autophagy->Protein Aggregation clearance Neuronal Death Neuronal Death Cytoskeletal Organization->Neuronal Death Protein Aggregation->Neuronal Death This compound This compound This compound->mTORC1 inhibition This compound->mTORC2 inhibition

Caption: mTOR Signaling in Neurodegeneration.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like this compound in a cell-based model of neurodegeneration.

Neuroprotection_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis Seed Neuronal Cells Seed Neuronal Cells Differentiate Cells Differentiate Cells Seed Neuronal Cells->Differentiate Cells Pre-treat with this compound Pre-treat with this compound Differentiate Cells->Pre-treat with this compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with this compound->Induce Neurotoxicity Cell Viability Assay Cell Viability Assay Induce Neurotoxicity->Cell Viability Assay Measure Apoptosis Measure Apoptosis Induce Neurotoxicity->Measure Apoptosis Western Blot for Markers Western Blot for Markers Induce Neurotoxicity->Western Blot for Markers Data Analysis Data Analysis Cell Viability Assay->Data Analysis Measure Apoptosis->Data Analysis Western Blot for Markers->Data Analysis

Caption: In Vitro Neuroprotection Assay Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of mTOR inhibitors in neurodegenerative disease models.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of a compound against a neurotoxin in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Retinoic acid for differentiation

  • Neurotoxin (e.g., 6-hydroxydopamine for PD models, Aβ oligomers for AD models)

  • This compound

  • MTT or LDH assay kit for cell viability

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well.

  • Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

  • Introduce the neurotoxin at a pre-determined toxic concentration.

  • Incubate for 24-48 hours.

  • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

Western Blot for Autophagy Markers (LC3-II and p62)

This protocol is for detecting changes in autophagy flux by measuring the levels of LC3-II and p62.

Materials:

  • Cell lysates from treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 15% SDS-PAGE gel for LC3 and a 10% gel for p62 and β-actin.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Quantification of Aβ42 in Mouse Brain Homogenates by ELISA

This protocol is for measuring the levels of amyloid-beta 42 in brain tissue from AD mouse models.

Materials:

  • Mouse brain tissue

  • Homogenization buffer (e.g., Guanidine-HCl for total Aβ)

  • Aβ42 ELISA kit

  • Microplate reader

Procedure:

  • Homogenize a weighed amount of brain tissue in 5M Guanidine-HCl buffer.

  • Incubate the homogenate at room temperature for 3-4 hours with rotation.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and dilute it according to the ELISA kit's instructions.

  • Perform the ELISA following the manufacturer's protocol.

  • Read the absorbance at the appropriate wavelength and calculate the Aβ42 concentration based on the standard curve.

Morris Water Maze for Cognitive Assessment in AD Mouse Models

This behavioral test is widely used to assess spatial learning and memory in rodent models of Alzheimer's disease.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system and software

  • AD mouse model (e.g., 5XFAD)

Procedure:

  • Acquisition Phase (4-5 days):

    • Mice are trained to find a hidden platform in the water maze.

    • Four trials per day are conducted from different starting positions.

    • The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (1 day after acquisition):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) and the number of platform crossings are measured as indicators of memory retention.

Conclusion

This compound, as a potent and selective dual mTORC1/mTORC2 inhibitor, holds significant promise as a research tool and potential therapeutic agent for neurodegenerative diseases. While direct preclinical data in this context is currently lacking, the extensive evidence for the efficacy of other mTOR inhibitors provides a strong rationale for its investigation. The experimental frameworks and protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this compound in mitigating the pathological hallmarks of neurodegenerative disorders. Future studies are warranted to directly assess the neuroprotective effects of this compound and to elucidate its precise mechanisms of action in relevant disease models.

References

The Cell Permeability of eCF309: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Cellular Uptake and Activity of a Potent mTOR Inhibitor

This technical guide provides a comprehensive overview of the cell permeability of eCF309, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's ability to cross the cell membrane and engage its intracellular target. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of its cellular activity.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency against mTOR, a crucial serine/threonine protein kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and other diseases.[1][2] It functions as the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which integrate various intracellular and extracellular signals.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers.[1][2] this compound was developed as a highly selective, ATP-competitive mTOR inhibitor.[1]

Evidence of Cell Permeability

The cell permeability of a drug candidate is a critical factor in its therapeutic potential, as it must reach its intracellular target to exert its effect. While direct quantitative permeability assays for this compound are not extensively published, its cell permeability is strongly inferred from the comparable potency observed in both biochemical (in vitro) and cell-based assays.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data that supports the cell-permeable nature of this compound. The similar IC50 and EC50 values in enzymatic and cellular assays indicate that the compound effectively penetrates cells to inhibit its target.

Parameter Value Assay Type Cell Line Reference
mTOR Kinase Inhibition (IC50) 15 nMBiochemical-[1]
mTOR Signaling Inhibition (IC50) 10–15 nMCell-based (Western Blot)MCF7[2]
Antiproliferative Activity (EC50) 8.4 nMCell-based (Viability)MCF7[1]

Experimental Protocols

The assessment of this compound's cellular activity involved a series of well-established molecular and cell biology techniques.

Cell Culture

MCF7 human breast cancer cells were utilized for the cellular assays.[1] These cells were cultured under standard conditions.

Western Blotting for mTOR Signaling Inhibition

To confirm that this compound inhibits mTOR signaling within cells, the phosphorylation status of downstream targets of both mTORC1 and mTORC2 was analyzed.[1]

Protocol:

  • Cell Seeding and Treatment: MCF7 cells were seeded in 6-well plates and grown to approximately 80% confluency.[1]

  • Serum Starvation: Cells were serum-starved (0.1% FBS) for 24 hours.[1]

  • Inhibitor Incubation: The cells were then incubated with varying concentrations of this compound (or DMSO as a negative control) for 30 minutes.[1]

  • Serum Stimulation: Following incubation with the inhibitor, cells were stimulated with 10% FBS for 1 hour to activate the mTOR pathway.[1]

  • Cell Lysis and Protein Analysis: The cells were lysed, and the protein lysates were analyzed by protein immunoblotting (Western blot).[1]

  • Antibody Detection: The blots were probed with antibodies specific for the phosphorylated forms of P70S6K and S6 (downstream of mTORC1) and AKT (a substrate of mTORC2).[1]

The results demonstrated a dose-dependent reduction in the phosphorylation of these downstream targets, confirming that this compound effectively enters the cells and inhibits the catalytic activity of mTOR.[1]

Cell Viability Assay

The antiproliferative effects of this compound were quantified using a cell viability assay.[1]

Protocol:

  • Cell Seeding: MCF7 cells were seeded in appropriate cell culture plates.

  • Compound Treatment: The cells were treated with a dose range of this compound for 5 days.[1]

  • Viability Assessment: Cell viability was determined using the PrestoBlue® reagent, a resazurin-based solution that measures metabolic activity.[1]

  • Data Analysis: The EC50 values were calculated from the dose-response curves.[1]

Visualizing Key Pathways and Workflows

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and the points of intervention by this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGFR) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 P70S6K P70S6K / S6 mTORC1->P70S6K mTORC2 mTORC2 mTORC2->AKT Survival Survival mTORC2->Survival This compound This compound This compound->mTORC1 inhibition This compound->mTORC2 inhibition Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Experimental Workflow for Assessing Cellular Activity

The logical flow of experiments to determine the cell permeability and intracellular efficacy of an inhibitor like this compound is depicted below.

Experimental_Workflow start Start: Inhibitor Synthesis biochemical_assay Biochemical Assay (e.g., Kinase Assay) Determine IC50 start->biochemical_assay cell_culture Cell Culture (e.g., MCF7) start->cell_culture data_analysis Data Analysis: Compare IC50 and EC50 biochemical_assay->data_analysis treatment Treat Cells with Inhibitor cell_culture->treatment western_blot Western Blot (Phospho-protein analysis) treatment->western_blot viability_assay Cell Viability Assay (e.g., PrestoBlue) Determine EC50 treatment->viability_assay western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Assess Cell Permeability data_analysis->conclusion

Caption: Workflow for evaluating the cellular activity of this compound.

Conclusion

References

Methodological & Application

eCF309: A Potent and Selective mTOR Inhibitor for Cellular and Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][4] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR signaling both in vitro and in cellular assays, making it a valuable tool for studying the biological functions of mTOR and for potential therapeutic development.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)DNA-PK IC₅₀ (nM)DDR1/2 IC₅₀ (nM)
This compound (12) 15981>10,0001,3401,8403202,110
Compound 13-------
Compound 14-------
Lead Compound 5-------

Data compiled from Fraser et al., MedChemComm, 2016.[2][3]

Table 2: Cellular Antiproliferative Activity of this compound

Cell LineThis compound EC₅₀ (nM)
MCF7 (Breast Cancer)8.4
MDA-MB-231 (Breast Cancer)72
PC3 (Prostate Cancer)37

Data represents the concentration required to inhibit cell growth by 50% after 5 days of treatment.[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro mTOR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

  • Recombinant mTOR enzyme

  • This compound (or other test compounds)

  • ATP

  • Substrate (e.g., poly[Glu,Tyr]4:1)[6]

  • Kinase assay buffer

  • ³³P-ATP

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the mTOR enzyme and the substrate in the kinase assay buffer.

  • Add this compound at various concentrations (typically a serial dilution starting from 10 µM).[6]

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and spot the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated ³³P-ATP.

  • Measure the amount of incorporated ³³P into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Western Blot Analysis of mTOR Signaling in Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 downstream targets in cultured cells.

Materials:

  • MCF7 cells (or other relevant cell lines)

  • Cell culture medium and supplements

  • This compound

  • Serum (e.g., FBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF7 cells in 6-well plates and grow until they reach approximately 80% confluency.[2]

    • Serum-starve the cells for 24 hours by replacing the growth medium with a low-serum medium (e.g., 0.1% FBS).[2]

    • Treat the cells with varying concentrations of this compound (e.g., 3-100 nM) or DMSO (vehicle control) for 30 minutes.[2][5]

    • Stimulate the cells with 10% FBS for 1 hour to induce mTOR signaling.[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the total protein and/or loading control. This compound has been shown to mediate a dose-dependent reduction in the phosphorylation of p70S6K, S6, and AKT in MCF7 cells, with near-complete inhibition at 30 nM.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to evaluate the effect of this compound on cell cycle distribution.

Materials:

  • MCF7, MDA-MB-231, or PC3 cells

  • Cell culture medium and supplements

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach.

    • Treat the cells with this compound at various concentrations (e.g., 0.3-1000 nM) or DMSO for 24 hours.[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound has been observed to cause a G0/G1 cell cycle arrest.[5]

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_mtorc1 mTORC1 cluster_mtorc2 mTORC2 cluster_downstream_mtorc1 mTORC1 Downstream cluster_downstream_mtorc2 mTORC2 Downstream Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival Akt_pS473->Cell Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Treat with this compound Treat with this compound Serum Starve->Treat with this compound Stimulate with Serum Stimulate with Serum Treat with this compound->Stimulate with Serum Lyse Cells Lyse Cells Stimulate with Serum->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Block Membrane Block Membrane Transfer to Membrane->Block Membrane Primary Antibody Incubation Primary Antibody Incubation Block Membrane->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Workflow for Western blot analysis of mTOR signaling.

References

eCF309 In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine protein kinase mTOR (mammalian target of rapamycin).[1][2][3] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and other diseases.[4] this compound inhibits both mTORC1 and mTORC2 complexes, offering a valuable tool for dissecting mTOR signaling pathways.[5] These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against mTOR.

Data Presentation

The inhibitory activity of this compound and its selectivity against other kinases are summarized in the table below. This data is crucial for interpreting experimental results and designing future studies.

KinaseIC50 (nM)
mTOR 15 [1][2][6]
DNA-PK320[1][6]
PI3Kα981[6]
PI3Kγ1,340[6]
PI3Kδ1,840[6]
DDR1/22,110[6]
PI3Kβ>10,000[6]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

This compound targets the mTOR kinase, a critical node in a complex signaling network. The diagram below illustrates the central role of mTOR in regulating cellular processes.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt Feedback Loop Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization This compound This compound This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: mTOR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed protocol for a radioactive in vitro kinase assay to measure the inhibitory effect of this compound on mTOR kinase activity. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a generic substrate, poly[Glu,Tyr]4:1.[5][6]

Materials and Reagents
  • Enzyme: Recombinant human mTOR kinase (active)

  • Substrate: Poly(Glu, Tyr) 4:1

  • Inhibitor: this compound (stock solution in DMSO)

  • Radioisotope: [γ-³³P]ATP

  • Buffer: Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Other: ATP (non-radioactive), DMSO, 3% Phosphoric acid, 96-well plates, Filter mats, Scintillation counter.

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare Reagent Mixes (Kinase, Substrate, ATP) F Initiate Reaction: Add Substrate/[γ-³³P]ATP Mix B Prepare this compound Serial Dilutions C Add this compound/DMSO to Plate B->C D Add Kinase to Plate C->D E Incubate at Room Temperature (10-20 min) D->E E->F G Incubate at 30°C (e.g., 60 min) F->G H Stop Reaction: Add 3% Phosphoric Acid G->H I Transfer to Filter Mat H->I J Wash Filter Mat I->J K Dry Filter Mat J->K L Measure Radioactivity (Scintillation Counter) K->L M Data Analysis: Calculate IC50 L->M

Caption: In Vitro Kinase Assay Experimental Workflow.

Step-by-Step Protocol
  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.[5][6]

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each this compound dilution or DMSO to the wells of a 96-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction buffer containing the recombinant mTOR enzyme.

    • Add the mTOR enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

    • Prepare a master mix of the kinase reaction buffer containing the poly[Glu,Tyr]4:1 substrate, non-radioactive ATP, and [γ-³³P]ATP.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 3% phosphoric acid to each well.

    • Transfer the reaction mixture from each well onto a filter mat.

    • Wash the filter mat several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat completely.

    • Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis:

    • The raw data will be in counts per minute (CPM).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocols and data will enable researchers to effectively utilize this compound as a selective inhibitor to study the role of mTOR in various biological systems. The detailed in vitro kinase assay protocol allows for the precise determination of the inhibitory potency of this compound and other potential mTOR inhibitors. Careful execution of this protocol will yield reliable and reproducible data, contributing to a deeper understanding of mTOR signaling and the development of novel therapeutics.

References

Application Notes and Protocols for Western Blot Analysis of eCF309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and selective, cell-permeable inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a crucial regulator of cell growth, proliferation, metabolism, and survival, mTOR is a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR kinase activity both in vitro and in cellular assays, making it a valuable tool for studying mTOR signaling and for potential drug development.[1][2][4]

Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound and to quantify its effects on the mTOR pathway. This document provides detailed protocols for the use of this compound in cell-based assays and subsequent western blot analysis to monitor the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Mechanism of Action and Key Biomarkers

This compound inhibits the catalytic activity of mTOR, thereby affecting both mTORC1 and mTORC2 complexes.[4] The activity of this compound can be assessed by monitoring the phosphorylation of downstream effector proteins.

  • mTORC1 substrates: Phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K) at threonine 389 (T389) and its substrate, the S6 ribosomal protein, are key indicators of mTORC1 activity.

  • mTORC2 substrate: Phosphorylation of Akt (also known as protein kinase B) at serine 473 (S473) is a primary downstream event of mTORC2 signaling.[4]

By analyzing the dose-dependent effects of this compound on the phosphorylation of these substrates, researchers can confirm target engagement and elucidate the functional consequences of mTOR inhibition in their experimental models.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound.

Target IC50 (nM) Assay Type
mTOR10-15in vitro kinase assay
mTOR10-15Cellular assay

Table 1: In vitro and cellular potency of this compound.

Kinase IC50 (nM)
DDR1/22,110
DNA-PK320
PI3Kα981
PI3Kβ>10,000
PI3Kγ1,340
PI3Kδ1,840

Table 2: Off-target kinase inhibition profile of this compound. [5][6]

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Cellular Energy Cellular Energy Cellular Energy->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates (T389) 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Akt Akt mTORC2->Akt phosphorylates (S473) S6 S6 p70S6K->S6 phosphorylates Protein Synthesis Protein Synthesis S6->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 inhibition This compound->mTORC2 inhibition

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for MCF-7 breast cancer cells, a commonly used cell line for studying mTOR signaling.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

Procedure:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. A typical final concentration range for a dose-response experiment is 3-100 nM.[4] Include a DMSO-only vehicle control.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a predetermined time, for example, 2 to 24 hours, depending on the specific experimental question.

Western Blot Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: A typical workflow for western blot analysis.

Protein Extraction

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting

Materials:

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For mTOR (~289 kDa), a wet transfer at 100V for 90-120 minutes or an overnight transfer at a lower voltage in the cold is recommended to ensure efficient transfer.[3]

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 3) overnight at 4°C with gentle agitation.[7][8][9]

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the phosphoprotein signals to the corresponding total protein signals.

Recommended Antibodies
Target Protein Phosphorylation Site Supplier (Example) Recommended Dilution
p-mTORSer2448Cell Signaling Technology1:1000
mTOR-Cell Signaling Technology1:1000
p-AktSer473Cell Signaling Technology1:1000 - 1:2000
Akt-Cell Signaling Technology1:1000
p-p70S6KThr389Cell Signaling Technology1:1000
p70S6K-Cell Signaling Technology1:1000
β-Actin (Loading Control)-Sigma-Aldrich1:5000 - 1:10,000

Table 3: Recommended primary antibodies for western blot analysis of the mTOR pathway.

Data Interpretation and Troubleshooting

  • Successful Inhibition: A dose-dependent decrease in the phosphorylation of mTOR (S2448), Akt (S473), and p70S6K (T389) should be observed in cells treated with this compound compared to the vehicle control.

  • Loading Control: Ensure that the levels of a housekeeping protein, such as β-actin or GAPDH, are consistent across all lanes to confirm equal protein loading.

  • Troubleshooting:

    • No or weak signal: Check the transfer efficiency, antibody dilutions, and the activity of the chemiluminescent substrate. Ensure that phosphatase inhibitors were included during protein extraction.

    • High background: Increase the number and duration of the washing steps. Ensure the blocking step was sufficient.

    • Non-specific bands: Optimize the primary antibody concentration and blocking conditions.

By following these detailed protocols, researchers can effectively utilize western blotting to investigate the cellular effects of the mTOR inhibitor this compound and gain valuable insights into its mechanism of action.

References

Application Notes and Protocols: eCF309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and mechanism of action of eCF309, a potent and selective mTOR inhibitor. The included protocols offer guidance for in-vitro experimental use.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor of the mTOR kinase.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number2001571-40-8[3][4][5]
Molecular FormulaC18H21N7O3[3][5]
Molecular Weight383.41 g/mol [3]
Purity≥98%[5]

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and for use in different experimental settings.

SolventSolubilityReference
DMSO2 mg/mL[4][5]
DMF1.6 mg/mL[4][5]
DMSO:PBS (pH 7.2) (1:10)0.09 mg/mL[4][5]

Preparation and Storage

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 0.3834 mg of this compound (based on a molecular weight of 383.41 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[4]

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3] For storage at -80°C, it is recommended to use the solution within 6 months, and for storage at -20°C, within 1 month.[4]

General Synthesis Approach

The synthesis of this compound has been described as relatively simple.[1] It was developed through a ligand-based inhibitor design, followed by focused library synthesis and phenotypic screening to identify compounds with potent cell activity.[1][2][6]

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and cell-permeable ATP-competitive inhibitor of mTOR kinase with an IC50 of 10-15 nM both in vitro and in cells.[1][5] It exhibits high selectivity for mTOR over other kinases, including PI3Ks.[1] The mechanistic Target of Rapamycin (mTOR) is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][6] These complexes act as central regulators of cell metabolism, proliferation, survival, and migration by integrating various extracellular and intracellular signals.[1][6] Increased mTOR signaling is implicated in numerous diseases, including cancer.[1][6] this compound inhibits both mTORC1 and mTORC2 signaling.[6]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->AKT Proliferation Proliferation mTORC2->Proliferation Survival Survival mTORC2->Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Western Blot Analysis of mTOR Signaling

This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of downstream targets.

Workflow Diagram

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., p-S6, p-AKT) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Figure 2: General workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MCF7) in 6-well plates and grow until they reach approximately 80% confluency.[6] Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p70S6K, p70S6K, p-S6, S6, p-AKT(S473), and AKT) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This protocol provides a general method to determine the in-vitro inhibitory activity of this compound on mTOR kinase.

Protocol:

  • Assay Preparation: Prepare a reaction buffer suitable for the kinase assay.

  • Compound Preparation: Perform serial dilutions of this compound in the assay buffer to obtain a range of concentrations for testing.

  • Kinase Reaction: In a microplate, combine the mTOR enzyme, its substrate (e.g., a peptide substrate), and the various concentrations of this compound or a vehicle control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P or 33P from [γ-32P/33P]ATP into the substrate, or non-radioactive methods like fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for eCF309

Author: BenchChem Technical Support Team. Date: November 2025

Effective Concentration of eCF309 in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent, ATP-competitive, and highly selective inhibitor of mTOR (mechanistic target of rapamycin) kinase.[1][2][3] It demonstrates low nanomolar potency in both in vitro and cellular assays, making it a valuable chemical probe for studying mTOR signaling pathways, which are often dysregulated in diseases such as cancer.[2][4] These application notes provide a summary of the effective concentrations of this compound in cells and detailed protocols for its use in key cellular assays.

Data Presentation

The following tables summarize the quantitative data regarding the effective concentration and selectivity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueCell Line/SystemCommentsReference
IC50 (mTOR) 15 nMIn vitro kinase assayATP-competitive inhibitor.[1][2]
IC50 (mTOR) 10-15 nMIn cellsDemonstrates excellent cell permeability.[2]
EC50 ~30 nMMCF7 cellsBased on dose-response curves of cell viability after 5 days of treatment.[2]

Table 2: Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. mTORCommentsReference
mTOR 15-Primary target.[2][5]
PI3Kα 981>65High selectivity over PI3K isoforms.[5]
PI3Kβ >10,000>667[5]
PI3Kγ 1,340>89[5]
PI3Kδ 1,840>122[5]
DNA-PK 320>21[5]
DDR1/2 2,110>140[5]

Experimental Protocols

Protocol 1: Determination of this compound Antiproliferative Activity using a Cell Viability Assay

This protocol is based on the methodology used to determine the EC50 of this compound in MCF7 cells.[2]

Materials:

  • MCF7 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • PrestoBlue® Cell Viability Reagent

  • 96-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed MCF7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.3 nM to 1000 nM.[2]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 5 days at 37°C and 5% CO2.[2]

  • Add 10 µL of PrestoBlue® reagent to each well.

  • Incubate the plate for 1-2 hours at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Analysis of mTOR Signaling Inhibition by Western Blot

This protocol details the procedure to assess the phosphorylation status of mTORC1 and mTORC2 downstream targets in response to this compound treatment.[4]

Materials:

  • MCF7 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM with 0.1% FBS)

  • This compound (stock solution in DMSO)

  • Fetal Bovine Serum (FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT(S473), anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF7 cells in a 6-well plate and grow until they reach approximately 80% confluency.[4]

  • Serum starve the cells by replacing the complete growth medium with serum-free medium (0.1% FBS) for 24 hours.[4]

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or DMSO (vehicle control) for 30 minutes.[4]

  • Stimulate the cells with 10% FBS for 1 hour to induce mTOR signaling.[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system. A dose-dependent reduction in the phosphorylation of p70S6K, S6, and AKT at Ser473 should be observed, with near-complete inhibition at around 30 nM.[4]

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, EGF) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 p70S6K p70S6K / 4E-BP1 mTORC1->p70S6K AKT_p AKT (S473) Phosphorylation mTORC2->AKT_p S6 S6 Ribosomal Protein p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT_p->Cell_Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed MCF7 cells in 6-well plate Serum_Starve Serum starve cells (24h, 0.1% FBS) Seed_Cells->Serum_Starve Treat_this compound Treat with this compound (30 min) Serum_Starve->Treat_this compound Stimulate_FBS Stimulate with FBS (1h, 10%) Treat_this compound->Stimulate_FBS Lyse_Cells Lyse cells & quantify protein Stimulate_FBS->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Visualize Visualize with chemiluminescence Secondary_Ab->Visualize

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

References

eCF309: A Potent and Selective mTOR Inhibitor for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are inhibited by this compound. A key function of mTORC1 is the suppression of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via the lysosome. By inhibiting mTOR, this compound serves as a powerful chemical tool to induce and study the autophagy pathway in various cellular contexts. These application notes provide detailed protocols for utilizing this compound to investigate autophagy.

Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR.[3] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation.[4][5] Inhibition of mTORC1 by this compound prevents this phosphorylation, leading to the activation of the ULK1 complex and subsequent induction of the autophagy cascade.[4] This results in the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the degradation of enclosed cargo.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
mTOR15
PI3Kα981
PI3Kβ>10,000
PI3Kγ1,340
PI3Kδ1,840
DNA-PK320
DDR1/22,110

Data sourced from the Chemical Probes Portal and Fraser et al., 2016.[3]

Table 2: Cellular Activity and Recommended Concentrations

ParameterValue
Recommended Concentration (Cellular)20-50 nM
Selectivity Score (S-score at 10 µM)0.01 (35%)

Data sourced from the Chemical Probes Portal.[3]

Mandatory Visualizations

mTOR_Autophagy_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) binds PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K activates AKT AKT PI3K->AKT activates TSC Complex TSC Complex AKT->TSC Complex inhibits Rheb Rheb TSC Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates ULK1 Complex (inactive) ULK1 Complex (inactive) mTORC1->ULK1 Complex (inactive) phosphorylates (inhibits) ULK1 Complex (active) ULK1 Complex (active) Autophagy Machinery Autophagy Machinery ULK1 Complex (active)->Autophagy Machinery activates Autophagosome Autophagosome Autophagy Machinery->Autophagosome formation This compound This compound This compound->mTORC1 inhibits

Caption: this compound induces autophagy by inhibiting the mTORC1 signaling pathway.

Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Allow Adherence Allow Adherence Seed Cells->Allow Adherence Control (DMSO) Control (DMSO) Allow Adherence->Control (DMSO) Treat cells This compound (20-50 nM) This compound (20-50 nM) Allow Adherence->this compound (20-50 nM) Treat cells Positive Control (e.g., Starvation) Positive Control (e.g., Starvation) Allow Adherence->Positive Control (e.g., Starvation) Treat cells Negative Control (e.g., Bafilomycin A1) Negative Control (e.g., Bafilomycin A1) Allow Adherence->Negative Control (e.g., Bafilomycin A1) Treat cells Cell Lysis Cell Lysis Control (DMSO)->Cell Lysis Fluorescence Microscopy Fluorescence Microscopy Control (DMSO)->Fluorescence Microscopy for LC3 puncta This compound (20-50 nM)->Cell Lysis This compound (20-50 nM)->Fluorescence Microscopy for LC3 puncta Positive Control (e.g., Starvation)->Cell Lysis Positive Control (e.g., Starvation)->Fluorescence Microscopy for LC3 puncta Negative Control (e.g., Bafilomycin A1)->Cell Lysis Negative Control (e.g., Bafilomycin A1)->Fluorescence Microscopy for LC3 puncta Western Blot Western Blot Cell Lysis->Western Blot for LC3-II, p62 Data Quantification Data Quantification Western Blot->Data Quantification Fluorescence Microscopy->Data Quantification

Caption: Workflow for assessing autophagy induction by this compound.

Autophagy_Flux_Logic cluster_observation Observation cluster_interpretation Interpretation Increased LC3-II Increased LC3-II Autophagosome Formation Autophagosome Formation Increased LC3-II->Autophagosome Formation Decreased p62 Decreased p62 Autophagic Degradation Autophagic Degradation Decreased p62->Autophagic Degradation Increased LC3-II with BafA1 Increased LC3-II with BafA1 Increased Autophagic Flux Increased Autophagic Flux Increased LC3-II with BafA1->Increased Autophagic Flux Autophagosome Formation->Increased Autophagic Flux Autophagic Degradation->Increased Autophagic Flux

Caption: Logic for interpreting autophagic flux experiments.

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by Western Blotting for LC3-II

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2331)

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with this compound (e.g., 20-50 nM) or vehicle (DMSO) for the desired time (e.g., 2, 4, 6, or 24 hours). Include a positive control for autophagy induction, such as starvation (incubation in Earle's Balanced Salt Solution - EBSS) for 2-4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. It is recommended to use a high-percentage or gradient gel for better separation of LC3-I and LC3-II.[6]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the amount of LC3-II relative to a loading control is indicative of increased autophagosome formation.[7]

Protocol 2: Autophagic Flux Assay using p62/SQSTM1 Degradation

p62/SQSTM1 is a protein that is selectively degraded by autophagy.[8][9] A decrease in p62 levels indicates a functional autophagic flux.

Materials:

  • Same as Protocol 1, with the addition of a primary antibody against p62/SQSTM1.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • During the primary antibody incubation step, use an anti-p62/SQSTM1 antibody in parallel with or on a separate blot from the anti-LC3 antibody.

  • Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.

  • Analysis: Quantify the band intensity for p62 relative to a loading control. A decrease in p62 levels in this compound-treated cells compared to the control indicates successful autophagic degradation.

Protocol 3: Monitoring Autophagic Flux with a Lysosomal Inhibitor

To distinguish between increased autophagosome formation and decreased autophagosome clearance, a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ) can be used.[10] These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation, leading to the accumulation of autophagosomes.

Procedure:

  • Set up experimental conditions as in Protocol 1, but include additional treatment groups where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) for the final 2-4 hours of the this compound treatment period.

  • Perform cell lysis, protein quantification, and Western blotting for LC3-II as described in Protocol 1.

  • Analysis: A greater accumulation of LC3-II in the presence of both this compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux (i.e., an increased rate of autophagosome formation).[11]

Protocol 4: Visualization of Autophagosomes by Fluorescence Microscopy

This protocol uses the fluorescently tagged LC3 protein (e.g., GFP-LC3) to visualize the formation of autophagosomes as distinct puncta within the cell.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged LC3 construct (e.g., mCherry-GFP-LC3).[1]

  • Glass-bottom dishes or coverslips suitable for microscopy.

  • This compound, DMSO, and other control compounds.

  • Formaldehyde or paraformaldehyde for fixation.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells expressing fluorescently tagged LC3 on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound (20-50 nM), DMSO, or a positive control (starvation) for the desired time.

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Mounting: Mount coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Acquire images using a fluorescence or confocal microscope.

    • Capture images from multiple random fields of view for each condition.

  • Analysis: Quantify the number of fluorescent LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates the induction of autophagy.[12] For cells expressing tandem mCherry-GFP-LC3, autophagosomes will appear as yellow puncta (both green and red fluorescence), while autolysosomes will be red only (GFP is quenched by the acidic lysosomal environment), allowing for a more detailed analysis of autophagic flux.[13]

Conclusion

This compound is a valuable pharmacological tool for studying the role of mTOR signaling in the regulation of autophagy.[2] Its high potency and selectivity allow for the precise induction of the autophagic process. By employing the protocols outlined in these application notes, researchers can effectively monitor and quantify changes in autophagy, providing insights into the fundamental mechanisms of this critical cellular process and its implications in health and disease.

References

Application Notes and Protocols for the Use of eCF309 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent, selective, and cell-permeable inhibitor of the mammalian target of rapamycin (mTOR).[1] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[2][3] this compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a comprehensive blockade of the mTOR signaling pathway.[3] These application notes provide detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism and growth in response to various stimuli, including growth factors and nutrients. Dysregulation of this pathway is a common event in many cancers. This compound exerts its therapeutic effect by inhibiting the kinase activity of mTOR, thereby blocking downstream signaling cascades that promote tumor growth and survival.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation This compound This compound This compound->mTORC1 inhibition This compound->mTORC2 inhibition

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of mTOR Inhibitors in Xenograft Models

While specific in vivo data for this compound is not yet published, the following tables summarize representative data from xenograft studies of other potent mTOR inhibitors. This information can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Tumor Growth Inhibition in Cell Line-Derived Xenograft (CDX) Models

CompoundCancer TypeCell LineMouse StrainDose and RouteTGI (%)*Reference
WYE-354 GlioblastomaU87MG (PTEN-null)Nude50 mg/kg, i.p., BID86[2]
OSI-027 ColonHCT-116N/AN/ASuperior to rapamycin[4]
AZD8055 MultipleN/AN/AN/ASignificant[4]
3HOI-BA-01 LungA549N/AN/ASignificant[3]
Everolimus LungA549Nude2.5-10 mg/kg, dailyRegression observed[5]

*TGI (Tumor Growth Inhibition) is a common metric for assessing anti-tumor efficacy.

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models

CompoundCancer TypePDX ModelKey FindingReference
Lapatinib + INK128 BreastHER2-positiveDurable tumor shrinkage[4]
Everolimus BreastER-positiveCombination with hormonal therapy is effective[6]

Experimental Protocols

The following are detailed, generalized protocols for conducting xenograft studies with a potent mTOR inhibitor like this compound. Note: These protocols are representative and should be optimized for the specific experimental conditions and cancer models being used.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

CDX_Workflow CellCulture 1. Cell Culture (e.g., A549, U87MG) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 5. Treatment Initiation (e.g., this compound) TumorGrowth->Treatment Efficacy 6. Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy Endpoint 7. Endpoint Analysis (PK/PD, Histology) Efficacy->Endpoint

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer)

  • Appropriate cell culture medium and supplements

  • Matrigel or similar basement membrane matrix

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency.

  • Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the designed dosing schedule. Based on data from similar mTOR inhibitors, a starting dose in the range of 10-50 mg/kg daily could be considered, but must be optimized.[7]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, collect tumors and other tissues for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-S6K, p-AKT) and histological evaluation.[3][8]

Protocol 2: Patient-Derived Xenograft (PDX) Model

PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[9][10] These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors.[10][11]

PDX_Workflow PatientTumor 1. Obtain Fresh Patient Tumor Tissue TissuePrep 2. Tissue Preparation (Fragmentation) PatientTumor->TissuePrep Implantation 3. Orthotopic or Subcutaneous Implantation in Host Mouse TissuePrep->Implantation Engraftment 4. Monitor for Tumor Engraftment Implantation->Engraftment Expansion 5. Tumor Expansion (Serial Passaging) Engraftment->Expansion TreatmentCohort 6. Establish Treatment Cohorts Expansion->TreatmentCohort Efficacy 7. This compound Treatment & Efficacy Assessment TreatmentCohort->Efficacy Analysis 8. Endpoint Analysis Efficacy->Analysis

Caption: Workflow for a patient-derived xenograft (PDX) study.

Materials:

  • Fresh, sterile patient tumor tissue

  • Surgical tools for tissue fragmentation

  • Highly immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound (formulated for in vivo administration)

  • Vehicle control

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions.[12]

  • Tissue Preparation: Mechanically mince the tumor tissue into small fragments (e.g., 2-3 mm³).[9]

  • Implantation: Surgically implant the tumor fragments into the appropriate anatomical location (orthotopic) or subcutaneously in the flank of the host mice.[9]

  • Engraftment and Expansion: Monitor mice for tumor engraftment. Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.[13]

  • Treatment Studies: Once a sufficient number of mice with established PDX tumors are available, follow a similar procedure for randomization, treatment, and efficacy assessment as described in the CDX protocol.

Pharmacodynamic Biomarker Analysis

To confirm that this compound is engaging its target in vivo, it is crucial to assess the phosphorylation status of key downstream effectors of the mTOR pathway in tumor lysates.

Recommended Biomarkers:

  • p-S6K1 (Thr389): A marker of mTORC1 activity.

  • p-4E-BP1 (Thr37/46): Another marker of mTORC1 activity.

  • p-AKT (Ser473): A marker of mTORC2 activity.[3]

  • Ki-67: A marker of cell proliferation.[14]

A significant reduction in the phosphorylation of these proteins in this compound-treated tumors compared to vehicle-treated controls would provide strong evidence of target engagement and pathway inhibition.[8][15]

Conclusion

This compound is a promising mTOR inhibitor with the potential for significant anti-tumor activity. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute robust preclinical xenograft studies to evaluate the in vivo efficacy of this compound and to elucidate its mechanism of action in a tumor setting. Careful optimization of these generalized protocols for specific cancer models will be essential for generating reliable and translatable results.

References

Troubleshooting & Optimization

Technical Support Center: eCF309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing eCF309. This resource is intended to help identify and address potential experimental issues arising from the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor. Its primary target is the mechanistic target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell metabolism, proliferation, survival, and migration.[1] this compound exhibits an IC50 of 10-15 nM for mTOR both in vitro and in cells.[1]

Q2: I am observing a phenotype in my experiments that is not consistent with mTOR inhibition. Could this be due to off-target effects?

A2: Yes, unexpected phenotypes are a potential indicator of off-target activity. While this compound is highly selective for mTOR, kinome profiling has identified several other kinases that are inhibited to a lesser extent, especially at higher concentrations.[1][2] These off-target interactions can lead to confounding experimental results that are not directly attributable to mTOR inhibition.

Q3: What are the known off-targets of this compound?

A3: Kinome profiling of this compound at a concentration of 10 µM has identified the following off-targets with significant inhibition:

  • DNA-dependent protein kinase (DNA-PK) : ~90% inhibition

  • Phosphoinositide 3-kinase gamma (PI3Kγ) : ~85% inhibition

  • Discoidin domain receptor 1 (DDR1) : ~77% inhibition

  • Phosphoinositide 3-kinase alpha (PI3Kα) E545K mutant : ~65% inhibition[1][2]

It is important to note that this compound has not been extensively profiled against non-kinase targets.[2]

Q4: How can I experimentally distinguish between on-target (mTOR) and off-target effects of this compound?

A4: Several experimental strategies can be employed to deconvolve the on- and off-target effects of this compound:

  • Dose-response analysis: Conduct experiments across a range of this compound concentrations. On-target effects should be observed at concentrations consistent with its IC50 for mTOR (10-15 nM), while off-target effects may only appear at higher concentrations.

  • Use of structurally distinct inhibitors: Compare the phenotype induced by this compound with that of other mTOR inhibitors with different chemical scaffolds and off-target profiles. If the phenotype is consistent across different mTOR inhibitors, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpress a downstream effector of mTOR signaling to see if it can rescue the observed phenotype. Conversely, using siRNA or shRNA to knock down a suspected off-target can help determine if its inhibition is responsible for the effect.

  • Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with mTOR in your cellular system at the concentrations being used.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the off-target effects of this compound.

Observed Phenotype Potential Off-Target Cause Suggested Troubleshooting Steps
Increased DNA damage sensitivity, G2/M cell cycle arrest, or altered DNA repair DNA-PK inhibition: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[3]1. Assess DNA damage: Perform a comet assay or stain for γH2AX foci to quantify DNA double-strand breaks. 2. Analyze cell cycle distribution: Use flow cytometry to determine the percentage of cells in each phase of the cell cycle. 3. Use a specific DNA-PK inhibitor: Compare the effects of this compound with a highly selective DNA-PK inhibitor (e.g., NU7441) to see if the phenotypes align.[4]
Altered cell migration, invasion, or adhesion, particularly in response to collagen DDR1 inhibition: DDR1 is a receptor tyrosine kinase that is activated by collagen and is involved in cell adhesion, migration, and matrix remodeling.[5][6]1. Migration/Invasion assays: Perform transwell migration or invasion assays in the presence and absence of collagen. 2. Adhesion assays: Measure cell adhesion to collagen-coated plates. 3. Analyze downstream signaling: Western blot for downstream effectors of DDR1 signaling, such as p-PYK2 and p-PEAK1, in the presence of collagen.[7]
Unexpected effects on immune cell function, inflammation, or cell survival pathways PI3Kγ inhibition: PI3Kγ is primarily expressed in hematopoietic cells and plays a role in immune signaling, inflammation, and cell survival.[8][9]1. Assess immune cell function: If working with immune cells, measure relevant functions such as chemotaxis or cytokine production. 2. Analyze Akt phosphorylation: Western blot for phosphorylation of Akt at Ser473, a downstream target of PI3K signaling. 3. Use a specific PI3Kγ inhibitor: Compare the effects of this compound with a selective PI3Kγ inhibitor to determine if the phenotype is consistent.
Inconsistent results between different cell lines Differential expression of off-targets: The expression levels of DNA-PK, DDR1, and PI3Kγ can vary significantly between different cell lines, leading to cell-type-specific off-target effects.1. Quantify protein expression: Use Western blotting or proteomics to determine the relative expression levels of mTOR and the known off-targets in your cell lines of interest. 2. Correlate phenotype with expression: Determine if the sensitivity to the unexpected phenotype correlates with the expression level of a particular off-target.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: In Vitro IC50 Values for this compound

KinaseIC50 (nM)
mTOR15
DNA-PK320
PI3Kα981
PI3Kγ1,340
PI3Kδ1,840
DDR1/22,110
PI3Kβ>10,000

Data sourced from MedChemComm, 2016, 7, 117-124.[1]

Table 2: Kinome Profiling of this compound at 10 µM

KinasePercent Inhibition
mTOR>99%
DNA-PK90%
PI3Kγ85%
DDR177%
PI3Kα (E545K)65%

Data sourced from MedChemComm, 2016, 7, 117-124.[1]

Experimental Protocols

Kinome Profiling (General Workflow)

Kinome profiling is a high-throughput method to assess the selectivity of a kinase inhibitor against a large panel of kinases. While specific protocols vary between service providers (e.g., KINOMEscan™, Promega), the general workflow is as follows:

  • Compound Immobilization or Kinase Preparation: Depending on the platform, either the test compound is immobilized on a solid support, or a panel of purified kinases is prepared.

  • Binding or Activity Assay:

    • Binding Assays: The immobilized compound is incubated with a library of kinases, and the amount of bound kinase is quantified, often using quantitative PCR of DNA tags linked to each kinase.

    • Activity Assays: The test compound is incubated with a panel of kinases and their respective substrates in the presence of ATP. The level of substrate phosphorylation is then measured, typically using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity or binding relative to a vehicle control. This allows for the identification of off-target interactions and the quantification of their potency.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis A Test Compound (this compound) C Incubation of Compound with Kinase Panel A->C B Kinase Panel B->C D Quantification of Kinase Activity or Binding C->D E Data Analysis and Off-Target Identification D->E

Caption: General workflow for kinome profiling of a test compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify drug-target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10]

Materials:

  • Cells of interest

  • This compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermocycler or heating blocks

  • Apparatus for Western blotting

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentrations for a specified time.

  • Harvesting and Washing: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (mTOR) and a loading control by Western blotting.

  • Data Analysis: Quantify the band intensities. A positive result for target engagement is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.

G A Cell Treatment with this compound or Vehicle B Harvest and Wash Cells A->B C Heat Treatment at Various Temperatures B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Aggregated Proteins D->E F Western Blot Analysis of Soluble Fraction E->F G Data Analysis: Plot Melting Curves F->G

Caption: Step-by-step workflow for a CETSA experiment.

Signaling Pathways of this compound Off-Targets

The following diagrams illustrate the signaling pathways of the main off-targets of this compound. Understanding these pathways can help in predicting and interpreting potential off-target effects.

DNA-PK Signaling Pathway

G DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits and activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ phosphorylates components of Repair DNA Repair NHEJ->Repair This compound This compound This compound->DNA_PKcs inhibits

Caption: Simplified DNA-PK signaling pathway in DNA repair.

PI3Kγ Signaling Pathway

G GPCR GPCR Gbg Gβγ GPCR->Gbg activates PI3Kg PI3Kγ Gbg->PI3Kg activates PIP2 PIP2 PI3Kg->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates and activates Downstream Downstream Signaling (Survival, Proliferation) Akt->Downstream This compound This compound This compound->PI3Kg inhibits

Caption: Overview of the PI3Kγ signaling cascade.

DDR1 Signaling Pathway

G Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds and activates PYK2 PYK2 DDR1->PYK2 activates PEAK1 PEAK1 DDR1->PEAK1 activates MAPK MAPK Pathway PYK2->MAPK PEAK1->MAPK Migration Cell Migration and Invasion MAPK->Migration This compound This compound This compound->DDR1 inhibits

Caption: Key components of the DDR1 signaling pathway.

References

Technical Support Center: Optimizing eCF309 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using eCF309, a potent and selective mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][2]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The recommended starting concentration for most cell-based assays is between 20-50 nM.[5] However, the optimal concentration is cell-type and assay-dependent. For instance, in MCF7 breast cancer cells, almost complete inhibition of the phosphorylation of mTORC1 and mTORC2 downstream targets has been observed at a concentration of 30 nM.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[7] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that could affect cell viability (typically <0.1%).

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective mTOR inhibitor.[1] However, at higher concentrations (e.g., 10 µM), some off-target activity has been observed against a few other kinases, including DDR1, DNA-PK, and some PI3K isoforms.[1][2] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration that achieves the desired on-target inhibition.[5]

Troubleshooting Guides

Issue 1: No or weak inhibition of mTOR signaling observed.
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
Incorrect Preparation or Storage of this compound Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved and has been stored correctly at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.
Cell Line Insensitivity Some cell lines may be less sensitive to mTOR inhibition. Confirm that your cell line has an active mTOR signaling pathway under your experimental conditions. You can do this by checking the basal phosphorylation levels of mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) substrates.
Short Incubation Time Increase the incubation time with this compound. A typical incubation time is 24 hours, but this may need to be optimized depending on the specific downstream readout.
Experimental Protocol Issues Review your experimental protocol, particularly for Western blotting, ensure proper antibody dilutions and incubation times. Include positive and negative controls to validate the assay. A known mTOR inhibitor, such as rapamycin (for mTORC1), can be used as a positive control.
Issue 2: Unexpected cellular toxicity or off-target effects.
Possible Cause Troubleshooting Steps
This compound Concentration is too High Reduce the concentration of this compound. High concentrations can lead to off-target effects and cellular toxicity.[1] Stick to the lowest effective concentration determined from your dose-response curve.
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically below 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent on cell viability.
Cell Line is Highly Sensitive Some cell lines may be particularly sensitive to mTOR inhibition. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of this compound for your specific cell line.
Contamination of Cell Culture Check your cell cultures for any signs of contamination (e.g., bacteria, fungi, or mycoplasma), which can cause unexpected cellular stress and death.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
In Vitro Kinase Assay mTORIC5010-15 nM[1]
Cell Proliferation Assay MCF7 (ER-positive Breast Cancer)EC508.4 nM[2]
MDA-MB-231 (Triple-Negative Breast Cancer)EC5072 nM[2]
PC3 (Prostate Cancer)EC5037 nM[2]
Western Blot Analysis MCF7Concentration for near-complete inhibition of p-S6K, p-S6, and p-Akt (Ser473)30 nM[2][6]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal mTOR activity, you can serum-starve the cells for 12-24 hours.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 30, 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTORC1 substrates (e.g., p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1) and mTORC2 substrates (e.g., p-Akt (Ser473), Akt) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P mTORC2 mTORC2 PI3K->mTORC2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Cell Survival Cell Survival Akt->Cell Survival Rheb Rheb TSC1_TSC2->Rheb Inhibition Rheb->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition mTORC2->Akt pS473 SGK1 SGK1 mTORC2->SGK1 PKCa PKCα mTORC2->PKCa Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation eIF4E eIF4E 4EBP1->eIF4E Inhibition eIF4E->Cell Growth\n& Proliferation SGK1->Cell Survival Cytoskeletal\nOrganization Cytoskeletal Organization PKCa->Cytoskeletal\nOrganization This compound This compound This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection & Analysis cluster_troubleshooting Phase 4: Troubleshooting (If Necessary) A Determine Cell Line and Assay B Design Dose-Response Experiment A->B C Prepare this compound Stock and Working Solutions B->C D Seed and Treat Cells C->D E Incubate for Optimized Duration D->E F Perform Assay (e.g., Western Blot, MTT) E->F G Collect Raw Data F->G H Analyze Data and Determine EC50/IC50 G->H I Review Results H->I I->A Expected Results -> New Experiment J Consult Troubleshooting Guide I->J Unexpected Results K Optimize Protocol and Repeat Experiment J->K K->C Re-run

Caption: General experimental workflow for optimizing this compound concentration.

References

eCF309 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eCF309, a potent and selective mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and cell-permeable inhibitor of mTOR (mechanistic target of rapamycin) kinase.[1][2] It functions as an ATP-competitive inhibitor, targeting the catalytic domain of mTOR. This allows it to inhibit both mTORC1 and mTORC2 complexes, leading to a blockade of downstream signaling pathways that control cell growth, proliferation, and survival.[2][3]

Q2: What is the in vitro potency of this compound?

A2: this compound has an IC50 of 15 nM for mTOR kinase activity in biochemical assays.[4]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated potent antiproliferative activity in various cancer cell lines, including MCF7 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).[4]

Q4: What are the observed cellular effects of this compound treatment?

A4: Treatment with this compound has been shown to induce G0/G1 phase cell cycle arrest in cancer cells.[4][5] It also leads to a dose-dependent reduction in the phosphorylation of downstream targets of both mTORC1 (e.g., p70S6K, S6) and mTORC2 (e.g., Akt at Ser473).[2][3][4]

Q5: How should this compound be stored?

A5: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.

Troubleshooting Guide

Issue 1: No or low inhibition of mTOR signaling observed.

Possible Cause & Solution

  • Suboptimal Concentration: The concentration of this compound may be too low.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for cellular assays is 3-100 nM.[3][4]

  • Incorrect Assessment of mTOR Activity: The readout for mTOR inhibition may not be sensitive enough or timed correctly.

    • Recommendation: Use Western blotting to assess the phosphorylation status of key downstream targets of mTORC1 (p-p70S6K, p-S6) and mTORC2 (p-Akt Ser473). Ensure that the cells are harvested at an appropriate time point after treatment (e.g., 1.5 hours).[2][4]

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.

    • Recommendation: Ensure that this compound stock solutions are stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.

  • Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to mTOR inhibitors.

    • Recommendation: Review the literature for the mTOR dependency of your cell line. Consider using a positive control cell line known to be sensitive to mTOR inhibition, such as MCF7.

Issue 2: High cell death or cytotoxicity at expected effective concentrations.

Possible Cause & Solution

  • Off-Target Effects: Although highly selective, at higher concentrations, this compound may inhibit other kinases.

    • Recommendation: Lower the concentration of this compound to the lowest effective dose. If off-target effects are suspected, consider testing the effects of inhibitors for kinases that this compound is known to inhibit at higher concentrations, such as DDR1 and DNA-PK.[3]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.

    • Recommendation: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

  • Cell Culture Conditions: Suboptimal cell culture conditions can increase cellular stress and sensitivity to inhibitors.

    • Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause & Solution

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.

  • Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to variable results.

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes for accurate dilutions.

  • Assay Timing and Readout: Variations in incubation times or the timing of sample collection can introduce variability.

    • Recommendation: Standardize all incubation times and ensure that samples are processed consistently across all experiments.

Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
mTOR15
PI3Kα981
PI3Kβ>10,000
PI3Kγ1,340
PI3Kδ1,840
DNA-PK320
DDR12,110

Data compiled from publicly available information.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayEndpointEC50 / Effect
MCF7AntiproliferationCell Viability8.4 nM
MDA-MB-231AntiproliferationCell Viability72 nM
PC3AntiproliferationCell Viability37 nM
MCF7Cell Cycle AnalysisG0/G1 ArrestObserved
MCF7Western Blotp-p70S6K, p-S6, p-Akt (S473) InhibitionDose-dependent reduction (3-100 nM)

Data compiled from publicly available information.[4]

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is adapted from the methodology described in the primary literature for this compound.[2][3]

  • Cell Seeding: Seed cells (e.g., MCF7) in 6-well plates and grow until they reach approximately 80% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 24 hours.

  • Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 3, 10, 30, 100 nM) or DMSO (vehicle control) for 30 minutes.

  • Serum Stimulation: Stimulate the cells with a high concentration of serum (e.g., 10% FBS) for 1 hour to activate the mTOR pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p70S6K, S6) and an mTORC2 substrate (Akt Ser473). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 Akt_Ser473 Akt (Ser473) Phosphorylation mTORC2->Akt_Ser473 This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (24h) start->serum_starve inhibitor_treat This compound Treatment (e.g., 3-100 nM, 30 min) serum_starve->inhibitor_treat serum_stim Serum Stimulation (10% FBS, 1h) inhibitor_treat->serum_stim cell_lysis Cell Lysis serum_stim->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis (p-p70S6K, p-S6, p-Akt) protein_quant->western_blot end End: Data Analysis western_blot->end

Caption: Workflow for assessing this compound activity by Western blot.

References

Technical Support Center: eCF309

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using eCF309, a potent and selective mTOR inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-permeable ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3][4] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell metabolism, proliferation, survival, and migration.[2][5] By inhibiting the kinase activity of mTOR, this compound blocks signaling through both mTORC1 and mTORC2 complexes, leading to its antiproliferative effects.[5] Due to the frequent upregulation of mTOR signaling in many cancers, its inhibition is a key strategy in cancer therapy.[2][5]

2. What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] The compound is soluble in the following solvents at the specified concentrations:

  • DMSO: 2 mg/mL[1]

  • DMF: 1.6 mg/mL[1]

It is recommended to prepare fresh dilutions in aqueous buffers or cell culture medium from a concentrated stock solution immediately before use.

3. What is the potency and selectivity of this compound?

This compound is a highly potent mTOR inhibitor with an IC50 value of approximately 15 nM in both in vitro kinase assays and cell-based assays.[1][2][5] It demonstrates over 65-fold selectivity for mTOR compared to other kinases, including PI3Ks.[1][2] However, at higher concentrations (e.g., 10 µM), some off-target activity has been observed against kinases such as DDR1, DNA-PK, PI3Kγ, and PI3Kα(E545K).[6]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against mTOR and other selected kinases.

Table 1: In Vitro Inhibitory Potency of this compound

TargetIC50 (nM)Source(s)
mTOR 15 [1][2]
DNA-PK320
PI3Kα981
PI3Kγ1,340
PI3Kδ1,840
DDR1/22,110
PI3Kβ>10,000[6]

Table 2: Antiproliferative Activity of this compound

Cell LineAssay TypeEC50 (nM)Source(s)
MCF7 (ER-positive breast cancer)Cell Viability (PrestoBlue®)~100-300[2][7]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in my cell line.

  • Possible Cause 1: Cell line resistance. The mTOR pathway may not be a primary driver of proliferation in your chosen cell line, or there may be compensatory signaling pathways activated.

    • Troubleshooting Step: Confirm the activation of the mTOR pathway in your cell line by performing a baseline Western blot for phosphorylated downstream targets like p-4E-BP1 or p-S6K.

  • Possible Cause 2: Compound precipitation. this compound may precipitate in the cell culture medium, especially at higher concentrations or after prolonged incubation.

    • Troubleshooting Step: Visually inspect the culture medium for any precipitate. Prepare fresh dilutions from your DMSO stock for each experiment and avoid repeated freeze-thaw cycles. Consider using a lower percentage of serum in your medium during treatment, if compatible with your cell line.

  • Possible Cause 3: Assay interference. The readout of your viability assay (e.g., MTT, XTT) may be affected by the chemical properties of this compound.

    • Troubleshooting Step: Run a control plate with this compound in cell-free medium to check for any direct reaction with your assay reagent. Consider using an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or a real-time viability assay.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent cell health and density. Variations in cell confluence or passage number can significantly impact their response to inhibitors.

    • Troubleshooting Step: Ensure you are using cells within a consistent passage number range and seeding them at the same density for each experiment. Always perform experiments on cells in the logarithmic growth phase.

  • Possible Cause 2: Degradation of this compound stock solution.

    • Troubleshooting Step: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. If you suspect degradation, use a fresh vial or prepare a new stock solution.

Issue 3: Not observing expected downstream effects on mTOR signaling (e.g., via Western blot).

  • Possible Cause 1: Insufficient treatment time or concentration. The kinetics of mTOR pathway inhibition can vary between cell lines.

    • Troubleshooting Step: Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 10 nM, 50 nM, 200 nM) experiment to determine the optimal conditions for observing inhibition of downstream targets like p-S6K and p-4E-BP1.

  • Possible Cause 2: Antibody quality.

    • Troubleshooting Step: Ensure your primary antibodies (especially for phosphorylated proteins) are validated and working correctly. Include positive and negative controls in your Western blot experiment.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells, including the vehicle control.

    • Remove the overnight medium and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no cells" control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. Western Blot for mTOR Pathway Inhibition

This protocol is for verifying the on-target effect of this compound.

  • Materials:

    • 6-well cell culture plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluence.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Akt_S473 Akt (Ser473) mTORC2->Akt_S473 Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Akt_S473->Akt Survival Cell Survival Akt_S473->Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells for 48-72 hours C->D E Add MTT reagent D->E F Incubate 3-4 hours E->F G Solubilize formazan F->G H Read absorbance at 570 nm G->H I Calculate % viability and plot IC50 curve H->I

Caption: Experimental workflow for a standard cytotoxicity (MTT) assay.

References

eCF309 inhibitor cross-reactivity with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the eCF309 inhibitor. The information addresses potential issues related to kinase cross-reactivity and offers guidance on interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

This compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2][3] It exhibits low nanomolar potency, with a reported IC50 value of approximately 15 nM in in vitro biochemical assays.[1][2]

Q2: How selective is this compound? What are its known off-targets?

This compound demonstrates high selectivity for mTOR with remarkably low off-target activities.[1] A kinome scan profiling against 375 wild-type and mutant kinases revealed that at a concentration of 10 µM, mTOR was inhibited by over 99%.[1][4] However, some off-target activity has been observed against a small number of other kinases. The most significant off-targets include DNA-PK, PI3Kγ, PI3Kα (E545K mutant), and DDR1.[1][4][5]

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in My Experiment

If you observe an unexpected cellular phenotype that does not align with the known functions of mTOR signaling, it is possible that off-target effects of this compound are contributing to the observation.

Step 1: Review the Cross-Reactivity Profile of this compound

Consult the following table which summarizes the inhibitory activity of this compound against its primary target and known off-targets. This will help you assess the likelihood that a specific off-target is being engaged at the concentration used in your experiment.

Kinase TargetIC50 (nM)% Inhibition @ 10 µM
mTOR 15 >99%
DNA-PK32090%
PI3Kγ1,34085%
DDR12,11077%
PI3Kα (E545K)98165%
PI3Kβ>10,000Not specified
PI3Kδ1,840Not specified

Data compiled from multiple sources.[1][2][4]

Step 2: Follow the Troubleshooting Workflow

The following diagram outlines a logical workflow to investigate potential off-target effects of this compound in your experiments.

troubleshooting_workflow start Unexpected Phenotype Observed concentration Is this compound concentration >100 nM? start->concentration lower_conc Action: Lower this compound concentration to be closer to mTOR IC50 concentration->lower_conc Yes off_target_pathway Are known off-targets (DNA-PK, PI3K, DDR1) plausible mediators of the phenotype? concentration->off_target_pathway No lower_conc->off_target_pathway validate_off_target Action: Validate off-target involvement (e.g., use more selective inhibitors for DNA-PK, PI3K, or DDR1; siRNA knockdown) off_target_pathway->validate_off_target Yes unrelated_inhibitor Action: Use a structurally unrelated mTOR inhibitor to replicate phenotype off_target_pathway->unrelated_inhibitor No off_target_confirmed Conclusion: Phenotype is likely an off-target effect validate_off_target->off_target_confirmed on_target Conclusion: Phenotype is likely an on-target mTOR effect phenotype_replicated Does the unrelated inhibitor replicate the phenotype? unrelated_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->off_target_confirmed No

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Signaling Pathway Considerations

The diagram below illustrates the intended on-target pathway of this compound and its potential off-target interactions. Understanding these pathways can help in designing experiments to differentiate between on-target and off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways mTOR mTOR downstream_mTOR Downstream Signaling (e.g., S6K, 4E-BP1) mTOR->downstream_mTOR DNA_PK DNA-PK downstream_dna_pk DNA Repair DNA_PK->downstream_dna_pk PI3K PI3K downstream_pi3k Cell Survival, Growth PI3K->downstream_pi3k DDR1 DDR1 downstream_ddr1 Cell Adhesion, Migration DDR1->downstream_ddr1 This compound This compound This compound->mTOR Potent Inhibition (IC50 = 15 nM) This compound->DNA_PK Weaker Inhibition (IC50 = 320 nM) This compound->PI3K Weaker Inhibition (IC50 > 980 nM) This compound->DDR1 Weaker Inhibition (IC50 = 2,110 nM)

Caption: this compound on-target and potential off-target signaling pathways.

Experimental Protocols

To ensure the accuracy and reproducibility of your results, it is crucial to employ well-defined experimental protocols. Below is a generalized protocol for an in vitro kinase inhibition assay, similar to the one used to characterize this compound.

Protocol: In Vitro Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This protocol is a generalized representation of the methodology used to determine the IC50 values of kinase inhibitors.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., mTOR, DNA-PK)

  • Kinase-specific substrate (e.g., poly[Glu,Tyr]4:1 for mTOR)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the dilution series is 10 µM.[2]

  • Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.

  • Quantification:

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Disclaimer: This technical support guide is intended for informational purposes only. Researchers should always consult the primary literature and their own experimental data when interpreting results.

References

Technical Support Center: Interpreting Unexpected Results with eCF309

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments involving the mTOR inhibitor, eCF309.

Frequently Asked Questions (FAQs)

Q1: We observe weaker than expected inhibition of mTOR signaling in our cell-based assays with this compound. What are the potential causes?

A1: Several factors could contribute to reduced potency of this compound in cellular assays compared to in vitro experiments. One key aspect to consider is the cell permeability and intracellular concentration of the compound. While this compound is designed to be cell-permeable, variations in cell lines and experimental conditions can affect its uptake and effective concentration at the target site.[1][2] Additionally, ensure the compound has not degraded due to improper storage or handling. It is also crucial to verify the activity of the specific batch of this compound being used.

Q2: Our experiment shows unexpected changes in pathways seemingly unrelated to mTOR. Could this be due to off-target effects of this compound?

A2: While this compound is a highly selective mTOR inhibitor, some minor off-target activities have been reported at higher concentrations.[2] Kinase profiling has shown that at a concentration of 10 µM, this compound can interact with a small number of other kinases, including DDR1, DNA-PK, PI3Kα (E545K), and PI3Kγ.[2] If your experimental system involves these kinases, the observed effects could be due to these off-target interactions, especially if high concentrations of this compound are used. It is always recommended to perform dose-response experiments to differentiate between on-target and potential off-target effects.[3]

Q3: We are seeing significant cell toxicity at concentrations where we expect to see specific mTOR inhibition. Is this a known effect of this compound?

A3: High concentrations of any small molecule inhibitor can lead to cellular toxicity.[3] While this compound is designed for high potency and selectivity, it's essential to determine the optimal concentration range for your specific cell line and experimental duration. A comprehensive dose-response curve will help identify a therapeutic window where mTOR inhibition is achieved with minimal toxicity. If toxicity is observed at low nanomolar concentrations, it could indicate a specific sensitivity of your cell model or potential contamination of the compound.

Q4: Can the antiproliferative effects we observe be solely attributed to mTOR inhibition?

A4: While mTOR is a central regulator of cell proliferation, and its inhibition by this compound is a primary mechanism for its antiproliferative activity, it is important to consider the broader context of cellular signaling.[2][4] The antiproliferative potency of this compound may not always directly correlate with its mTOR kinase inhibition IC50 in all cell lines.[4] This can be due to the complex interplay of various signaling pathways. To confirm that the observed effects are on-target, consider rescue experiments or using structurally different mTOR inhibitors to see if the phenotype is recapitulated.[3]

Data Summary

Table 1: In Vitro Kinase Inhibitory Potency of this compound

KinaseIC50 (nM)
mTOR15
PI3Kα>10,000
PI3Kβ>10,000
PI3Kδ>10,000
PI3Kγ1,200
DNA-PK680

Data compiled from publicly available research articles.[2]

Table 2: Off-Target Profile of this compound at 10 µM

Kinase% Inhibition
DDR1>65%
DNA-PK>65%
mTOR>65%
PI3Kα (E545K)>65%
PI3Kγ>65%

This table highlights kinases with significant inhibition at a high concentration of this compound, indicating potential off-targets.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 3-100 nM) or DMSO as a negative control for the desired time period.[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-P70S6K, p-S6, and p-AKT overnight at 4°C.[4] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 P70S6K P70S6K mTORC1->P70S6K S6 S6 P70S6K->S6 Protein Synthesis Protein Synthesis S6->Protein Synthesis This compound This compound This compound->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.

Troubleshooting_Workflow Start Unexpected Result Observed Q1 Weaker than Expected Activity? Start->Q1 A1_1 Check Compound Integrity and Concentration Q1->A1_1 Yes Q2 Unrelated Pathway Modulation? Q1->Q2 No A1_2 Verify Cell Line Sensitivity A1_1->A1_2 A1_2->Q2 A2_1 Perform Dose-Response to check for off-target effects Q2->A2_1 Yes Q3 High Cellular Toxicity? Q2->Q3 No A2_2 Consult Kinase Selectivity Profile A2_1->A2_2 A2_2->Q3 A3_1 Determine Therapeutic Window with Dose-Response Q3->A3_1 Yes End Resolution Q3->End No A3_2 Assess Cell Line Specific Sensitivity A3_1->A3_2 A3_2->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

eCF309 specificity issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of the mTOR inhibitor, eCF309.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1][2] It targets the catalytic domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition blocks downstream signaling pathways that regulate cell growth, proliferation, and survival.

Q2: What is the in vitro and cellular potency of this compound?

A2: this compound exhibits low nanomolar potency. Its half-maximal inhibitory concentration (IC50) against mTOR in in vitro kinase assays is approximately 15 nM.[1][2] It also demonstrates potent activity in cellular assays, inhibiting the phosphorylation of mTORC1 and mTORC2 downstream targets at concentrations as low as 30 nM.[1]

Q3: Is this compound selective for mTOR?

A3: this compound displays an excellent selectivity profile for mTOR.[1][2] Kinome-wide screening has shown that at a concentration of 10 µM, it has an S-score (35%) of 0.01, indicating high selectivity.[1][2]

Q4: What are the known off-targets of this compound?

A4: While highly selective, this compound has been shown to inhibit a small number of other kinases at higher concentrations. The primary known off-targets include DNA-dependent protein kinase (DNA-PK), Discoidin Domain Receptor 1 (DDR1), and Phosphoinositide 3-kinase gamma (PI3Kγ), as well as a mutant form of PI3Kα (E545K).[2][3] It is important to consider these potential off-target effects when designing and interpreting experiments.

Troubleshooting Guide: Specificity Issues and Solutions

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected or inconsistent phenotypic results.

  • Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase rather than mTOR.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that this compound is inhibiting the mTOR pathway in your experimental system. This can be done by performing a Western blot to assess the phosphorylation status of mTORC1 and mTORC2 downstream targets, such as p-S6K (T389), p-S6 (S235/236), and p-AKT (S473). A dose-dependent decrease in the phosphorylation of these proteins will confirm mTOR inhibition.

    • Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the mTOR pathway. Using the lowest effective concentration will minimize the risk of engaging off-target kinases.

    • Use an Orthogonal Inhibitor: Treat your cells with a structurally different mTOR inhibitor (e.g., Torin1, INK128) to see if it recapitulates the same phenotype. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

    • CRISPR/Cas9 Target Validation: Use CRISPR/Cas9 to knock out the gene encoding mTOR (MTOR). If the phenotype observed with this compound is absent in the mTOR knockout cells, this provides strong evidence for on-target activity.[4]

Issue 2: Suspected off-target activity based on literature.

  • Possible Cause: Your experimental system may be particularly sensitive to the inhibition of one of this compound's known off-targets (DNA-PK, DDR1, or PI3Kγ).

  • Troubleshooting Steps:

    • Assess Off-Target Pathway Activity: If you suspect inhibition of a specific off-target, analyze the phosphorylation status of its key downstream substrates via Western blot. For example, to check for DNA-PK inhibition, you could assess the phosphorylation of DNA-PKcs at Ser2056 in response to DNA damage.

    • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to its on-target and potential off-target proteins in a cellular context.[5][6][7][8] A shift in the thermal stability of a protein in the presence of the inhibitor indicates target engagement.

    • Kinome Profiling: For a comprehensive analysis of this compound's selectivity in your specific cellular context, consider utilizing a commercial kinome profiling service.[9][10][11][12][13] This will provide data on the inhibitory activity of this compound against a broad panel of kinases.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against On-Target and Off-Target Kinases

TargetIC50 (nM)
mTOR 15
DNA-PK320
PI3Kα981
PI3Kγ1,340
PI3Kδ1,840
DDR1/22,110
PI3Kβ>10,000

Data sourced from the Chemical Probes Portal.[3]

Table 2: Kinome Profiling of this compound at 10 µM

Off-Target Kinase% Inhibition
DNA-PK90%
PI3Kγ85%
DDR177%
PI3Kα (E545K)65%

Data represents the percentage of kinase activity inhibited by 10 µM this compound.[2][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of mTOR downstream targets.

  • Cell Treatment: Plate cells and treat with a dose range of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[2]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-S6K (T389), total S6K, p-S6 (S235/236), total S6, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of mTOR substrates indicates on-target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to confirm this compound binding to mTOR and potential off-targets.

  • Cell Treatment: Treat intact cells with this compound at a saturating concentration (e.g., 10 µM) or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of mTOR, DNA-PK, DDR1, and PI3Kγ by Western blotting as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble protein for each target against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for a specific protein in the presence of this compound indicates direct binding and stabilization.[5][6][7][8]

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway cluster_input Upstream Signals Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 AKT_Ser473 AKT (S473) mTORC2->AKT_Ser473 This compound This compound This compound->mTORC1 This compound->mTORC2 Cell Growth Cell Growth S6K1->Cell Growth Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival AKT_Ser473->Cell Survival

Caption: mTOR Signaling Pathway and Inhibition by this compound.

Off_Target_Signaling_Pathways cluster_dnapk DNA-PK Pathway cluster_ddr1 DDR1 Pathway cluster_pi3kg PI3Kγ Pathway DNA Damage DNA Damage DNA-PK DNA-PK DNA Damage->DNA-PK NHEJ Non-Homologous End Joining DNA-PK->NHEJ DNA Repair DNA Repair NHEJ->DNA Repair Collagen Collagen DDR1 DDR1 Collagen->DDR1 MAPK MAPK DDR1->MAPK Cell Proliferation Cell Proliferation MAPK->Cell Proliferation GPCRs GPCRs PI3Kgamma PI3Kγ GPCRs->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 Inflammation Inflammation PIP3->Inflammation This compound This compound This compound->DNA-PK Off-target This compound->DDR1 Off-target This compound->PI3Kgamma Off-target

Caption: Potential Off-Target Signaling Pathways of this compound.

Experimental_Workflow cluster_validation Target Validation Workflow Start Start Phenotypic_Screen Observe Unexpected Phenotype Start->Phenotypic_Screen On_Target_Confirmation Confirm On-Target (mTOR) Engagement Phenotypic_Screen->On_Target_Confirmation Western_Blot Western Blot (p-S6K, p-AKT) On_Target_Confirmation->Western_Blot Yes Off_Target_Investigation Investigate Off-Targets On_Target_Confirmation->Off_Target_Investigation No Orthogonal_Inhibitor Use Orthogonal mTOR Inhibitor Western_Blot->Orthogonal_Inhibitor CRISPR_KO mTOR CRISPR Knockout Orthogonal_Inhibitor->CRISPR_KO Conclusion Conclusion CRISPR_KO->Conclusion On-Target Effect CETSA CETSA Off_Target_Investigation->CETSA Kinome_Profiling Kinome Profiling CETSA->Kinome_Profiling Kinome_Profiling->Conclusion Off-Target Effect

Caption: Experimental Workflow for Validating this compound Specificity.

References

Validation & Comparative

eCF309: A Comparative Guide to a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common feature in a multitude of human cancers, driving cell growth, proliferation, and survival. The mammalian target of rapamycin (mTOR), a serine/threonine kinase, functions as a central node in this pathway and exists in two distinct complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus, temsirolimus), allosterically inhibit mTORC1, they exhibit limited clinical efficacy due to incomplete mTORC1 inhibition and the activation of a feedback loop leading to AKT phosphorylation via mTORC2. This has spurred the development of second-generation mTOR kinase inhibitors (TORKi), which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.

This guide provides a comparative analysis of eCF309, a potent and selective mTOR inhibitor, against other well-established first and second-generation mTOR inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate its mechanism of action and performance.

Quantitative Performance Comparison

The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other mTOR inhibitors.

Table 1: Biochemical Potency Against mTOR and PI3K Isoforms

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Data Source(s)
This compound 15[1][2]981[1]>10,000[1]1,340[1]1,840[1][1][2]
Rapamycin Binds to FKBP12, allosteric inhibitor of mTORC1----[]
Everolimus Allosteric inhibitor of mTORC1----[4]
Temsirolimus Allosteric inhibitor of mTORC1----[]
AZD2014 2.8[5]3,800[5]>30,000[5]>30,000[5]>29,000[5][5]
OSI-027 22 (mTORC1), 65 (mTORC2)[5]>100-fold selective for mTOR[5]>100-fold selective for mTOR[5]>100-fold selective for mTOR[5]-[5]
INK128 1.83-7 (for most PI3K isoforms except β)---[2]

Note: IC₅₀ values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes and is compiled from the cited sources.

Table 2: Cellular Activity in MCF-7 Breast Cancer Cells

CompoundAntiproliferative IC₅₀ (nM)Data Source(s)
This compound ~30 (almost complete inhibition of pP70S6K, pS6, and pAKT at this concentration)[1]
Rapamycin --
Everolimus Varies depending on the specific MCF-7 sub-line[4]
AZD2014 --
INK128 Potent antiproliferative activity[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation (p-Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Rapalogs Rapalogs (1st Gen) Rapalogs->mTORC1 TORKi This compound & TORKi (2nd Gen) TORKi->mTORC2 TORKi->mTORC1

Caption: mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (mTOR & PI3K isoforms) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Culture MCF-7 Cell Culture Inhibitor_Treatment Inhibitor Treatment (e.g., this compound) Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Inhibitor_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6K, etc.) Inhibitor_Treatment->Western_Blot

References

Validating eCF309: A Comparative Guide to Cellular mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eCF309's performance against other well-established mTOR inhibitors in cellular assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided.

Introduction to this compound

This compound is a potent and highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1] Developed through a ligand-based inhibitor design, this compound exhibits low nanomolar potency in both in-vitro and cellular contexts and a favorable selectivity profile against a broad range of kinases.[1][2] As a crucial regulator of cell growth, proliferation, and metabolism, mTOR is a key therapeutic target in oncology and other diseases.[2] this compound's mechanism of action, targeting the mTOR kinase domain, allows it to inhibit both mTORC1 and mTORC2 complexes. This dual inhibition offers a potential advantage over first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.

Comparative Analysis of mTOR Inhibitors

The efficacy of this compound has been benchmarked against other known mTOR inhibitors, such as the mTORC1 inhibitor rapamycin and the dual mTORC1/mTORC2 inhibitor INK128. The following tables summarize the key quantitative data from comparative cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundmTORPI3KαPI3KβPI3KγPI3Kδ
This compound 15981>10,0001,3401,840
INK1281----

Data sourced from MedChemComm, 2016, 7, 129-137. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 2: Anti-proliferative Activity in MCF7 Cells (EC50, nM)
CompoundEC50 (nM)
This compound 8.4
Rapamycin< 1
Everolimus< 1
INK1282.5

Data sourced from MedChemComm, 2016, 7, 129-137. EC50 values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability after 5 days of treatment.

Cellular Validation of mTOR Inhibition

The following sections detail the experimental validation of this compound's mTOR inhibition in cellular contexts.

Western Blotting Analysis

Western blotting is a key technique to demonstrate the inhibition of mTOR signaling pathways by assessing the phosphorylation status of downstream targets.

Experimental Workflow: Western Blotting

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cell_culture Seed MCF7 cells serum_starve Serum starve (24h) cell_culture->serum_starve inhibitor_treatment Treat with this compound or competitor (e.g., 1.5h) serum_starve->inhibitor_treatment serum_stimulation Stimulate with serum (1h) inhibitor_treatment->serum_stimulation lysis Lyse cells serum_stimulation->lysis quantification Quantify protein (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., p-S6, p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection

Caption: Workflow for Western Blot Analysis of mTOR Pathway Inhibition.

Results: In MCF7 breast cancer cells, this compound demonstrated a dose-dependent reduction in the phosphorylation of key downstream targets of both mTORC1 and mTORC2.[3]

  • mTORC1 activity: Assessed by the phosphorylation of p70S6 kinase (p-P70S6K) and its substrate S6 (p-S6).

  • mTORC2 activity: Assessed by the phosphorylation of AKT at serine 473 (p-AKT S473).

This compound achieved almost complete inhibition of the phosphorylation of these targets at a concentration of 30 nM.[3]

Cell Proliferation Assay

The anti-proliferative effects of this compound are a key indicator of its cellular activity.

Experimental Workflow: Cell Proliferation Assay

G cluster_0 Cell Culture and Treatment cluster_1 Viability Measurement cluster_2 Data Analysis cell_seeding Seed cells in 96-well plate inhibitor_addition Add serial dilutions of This compound or competitors cell_seeding->inhibitor_addition incubation Incubate for 5 days inhibitor_addition->incubation add_reagent Add PrestoBlue reagent incubation->add_reagent incubate_reagent Incubate (e.g., 10 min at 37°C) add_reagent->incubate_reagent read_plate Read fluorescence or absorbance incubate_reagent->read_plate normalize_data Normalize to control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50 G growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 akt AKT pi3k->akt akt->mTORC1 cell_survival Cell Survival & Proliferation akt->cell_survival s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 autophagy Autophagy mTORC1->autophagy mTORC2 mTORC2 mTORC2->akt S473 Phos. protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis rapamycin Rapamycin rapamycin->mTORC1 eCF309_INK128 This compound / INK128 eCF309_INK128->mTORC1 eCF309_INK128->mTORC2

References

A Comparative Guide to the Selectivity of eCF309 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides an objective comparison of the kinase inhibitor eCF309 with other notable inhibitors, supported by experimental data to inform target validation and drug discovery efforts.

Kinase Inhibitor Selectivity: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical determinant of its utility as a chemical probe and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, thereby providing clearer insights into the function of the target kinase and reducing the risk of toxicity. Here, we compare the selectivity profile of this compound, a potent mTOR inhibitor, with other well-characterized kinase inhibitors, INK128 and AZD2014.

The following table summarizes the biochemical potency (IC50) of this compound and its analogs against a panel of selected kinases.[1] It is important to note that direct comparison with INK128 and AZD2014 is challenging as a head-to-head profiling study against a broad kinase panel under identical experimental conditions is not publicly available. The presented data for INK128 and AZD2014 are compiled from separate studies and should be interpreted with this consideration.

KinaseThis compound IC50 (nM)INK128 IC50 (nM)AZD2014 IC50 (nM)
mTOR 15 [1]1 [2]2.81 [3]
PI3Kα981[2]>100-fold selectivity vs mTOR[2]>1,000-fold selectivity vs mTOR
PI3Kβ>10,000[2]--
PI3Kγ1,340[2]--
PI3Kδ1,840[2]--
DNA-PK320[2]--
DDR1/22,110[2]--

Data for INK128 and AZD2014 are from separate studies and not from a direct head-to-head comparison with this compound.

This compound demonstrates high potency against mTOR with an IC50 of 15 nM.[1] It exhibits significant selectivity over the closely related PI3K family of kinases.[1][2] A broader screening of this compound against 375 kinases revealed a high degree of selectivity, with an S-score(35) of 0.01 at a 10 µM concentration.[2] Besides mTOR, the most significantly inhibited kinases were DNA-PK and DDR1.[1]

INK128 is also a potent mTOR inhibitor with a reported IC50 of 1 nM and displays a high degree of selectivity against PI3K isoforms.[2] AZD2014 shows an IC50 of 2.81 nM for mTOR and is reported to have a greater than 1,000-fold selectivity over class I PI3K kinases.

Cellular Activity and Pathway Inhibition

The cellular activity of a kinase inhibitor provides crucial information about its membrane permeability and its ability to engage its target in a physiological context. The following table summarizes the half-maximal effective concentration (EC50) of this compound and other inhibitors in reducing the viability of MCF7 breast cancer cells.

InhibitorMCF7 Cell Viability EC50 (nM)
This compound 8.4
INK128Not explicitly stated in the provided text
AZD2014Not explicitly stated in the provided text
Rapamycin<1
Everolimus<1

This compound potently inhibits the proliferation of MCF7 cells with an EC50 of 8.4 nM. Western blot analysis in MCF7 cells demonstrated that this compound effectively inhibits the mTOR signaling pathway.[1] This was evidenced by a dose-dependent reduction in the phosphorylation of key downstream effectors of both mTORC1 (p70S6K and S6 ribosomal protein) and mTORC2 (Akt at Ser473).[1]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 mTORC2 mTORC2 mTORC2->AKT S473 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 p70S6K->S6 Translation Protein Translation S6->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation Cell_Growth Cell Growth & Survival Translation->Cell_Growth This compound This compound This compound->mTORC2 This compound->mTORC1 INK128 INK128 INK128->mTORC2 INK128->mTORC1 AZD2014 AZD2014 AZD2014->mTORC2 AZD2014->mTORC1

Caption: Simplified mTOR signaling pathway showing inhibition by this compound, INK128, and AZD2014.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.

Biochemical Kinase Assay

The in vitro kinase inhibitory activity of this compound and its analogs was determined using a radiometric assay that measures the incorporation of ³³P into a substrate.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare Recombinant Kinase Solution Start->Prepare_Kinase Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor (e.g., this compound) Start->Prepare_Inhibitor Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor or DMSO Prepare_Kinase->Incubate_Kinase_Inhibitor Prepare_Inhibitor->Incubate_Kinase_Inhibitor Add_ATP_Substrate Add [γ-³³P]ATP and Substrate (poly[Glu,Tyr]4:1) Incubate_Kinase_Inhibitor->Add_ATP_Substrate Incubate_Reaction Incubate at Room Temperature Add_ATP_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction and Spot onto Filter Paper Incubate_Reaction->Stop_Reaction Wash_Filter Wash Filter Paper to Remove Unincorporated ATP Stop_Reaction->Wash_Filter Measure_Radioactivity Measure ³³P Incorporation (Scintillation Counting) Wash_Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 Values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the radiometric kinase assay to determine IC50 values.

Protocol:

  • Kinase Reaction Buffer: Prepare a suitable buffer containing HEPES, MgCl₂, MnCl₂, DTT, and ATP.

  • Inhibitor Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, the diluted inhibitor or DMSO (as a control), and the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and the substrate (e.g., poly[Glu,Tyr]4:1 for mTOR).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Washing: Spot the reaction mixture onto filter paper, and wash the filters extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

This is a generalized protocol. For specific details on the assay for this compound, refer to the original publication by Fraser et al., MedChemComm, 2016.

Western Blot Analysis

Western blotting was used to assess the in-cell inhibition of the mTOR signaling pathway by this compound.

Protocol:

  • Cell Culture and Treatment: Culture MCF7 cells to 70-80% confluency. Serum-starve the cells for 24 hours, then treat with various concentrations of this compound or DMSO for 1.5 hours. Stimulate with serum for 30 minutes before lysis.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), p-S6 (Ser235/236), p-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.

References

Comparative Analysis of mTOR Inhibitors: eCF309 vs. Torin1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental applications of eCF309 and Torin1, two potent ATP-competitive inhibitors of the mechanistic target of rapamycin (mTOR).

This guide provides a detailed comparative analysis of this compound and Torin1, focusing on their mechanism of action, target selectivity, and potency. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid in the selection of the most appropriate inhibitor for specific research needs.

Introduction to mTOR and its Inhibition

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which orchestrate different downstream cellular processes.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention.

ATP-competitive mTOR inhibitors, such as this compound and Torin1, have emerged as powerful research tools and potential therapeutic agents. Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, these compounds directly bind to the ATP-binding pocket of mTOR's kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[3][4] This dual inhibition offers a more comprehensive blockade of mTOR signaling.

Mechanism of Action

Both this compound and Torin1 are ATP-competitive inhibitors of mTOR kinase.[2][3] They exert their inhibitory effects by competing with endogenous ATP for binding to the catalytic site of mTOR, thereby preventing the phosphorylation of its downstream substrates. This leads to the suppression of both mTORC1 and mTORC2 signaling pathways.

dot

GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2->Akt p-Akt (S473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2 Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2 start Seed and Culture Cells treat Treat Cells with Inhibitor (e.g., this compound or Torin1) start->treat lyse Lyse Cells and Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (e.g., p-S6K, p-Akt) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detection (e.g., Chemiluminescence) secondary_ab->detect analyze Analyze Results detect->analyze

References

Validating the On-Target Effects of eCF309: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eCF309, a potent and selective mTOR inhibitor, with other alternative compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of mTOR Inhibitors

This compound has been demonstrated to be a highly potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] The tables below summarize its in vitro potency and selectivity against other kinases, as well as a comparison with other known mTOR inhibitors.

Table 1: In Vitro Kinase Inhibitory Profile of this compound
KinaseIC50 (nM)Percent Inhibition @ 10 µM
mTOR 15 >99%
DNA-PK32090%
PI3Kγ1,34085%
DDR12,11077%
PI3Kα (E545K)98165%
PI3Kβ>10,000Not specified
PI3Kδ1,840Not specified

Data sourced from kinome profiling and IC50 assays.[1][2][4]

Table 2: Comparison of this compound with other mTOR Inhibitors
CompoundTarget(s)IC50 (nM) for mTORKey Features
This compound mTORC1/mTORC2 15 High selectivity over PI3Ks. [1][5]
RapamycinmTORC1 (allosteric)Not an ATP-competitive inhibitorAllosteric inhibitor, primarily targets mTORC1.[1][2]
EverolimusmTORC1 (allosteric)Not an ATP-competitive inhibitorRapamycin analog, primarily targets mTORC1.[1][2]
INK128mTORC1/mTORC2~1-2Potent ATP-competitive mTOR inhibitor.[1]
AZD2014mTORC1/mTORC2Not specifiedATP-competitive mTOR inhibitor.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound against mTOR and other kinases, a radiometric assay was employed. The kinase activity was measured by the incorporation of ³³P-ATP into a generic substrate, poly[Glu,Tyr]4:1. This compound was tested at ten different concentrations with a 3-fold serial dilution, starting from 10 µM, to generate a dose-response curve from which the IC50 value was calculated.[4]

Western Blot Analysis of mTOR Signaling

To confirm the inhibition of mTORC1 and mTORC2 signaling in a cellular context, Western blot analysis was performed.[1]

  • Cell Culture and Treatment: MCF7 cells were serum-starved (0.1% FBS) for 24 hours.

  • The cells were then pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.

  • Following pre-incubation, the cells were stimulated with 10% FBS for 1 hour to induce mTOR signaling.

  • Lysis and Protein Quantification: The cells were lysed, and the total protein concentration was determined.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of mTORC1 downstream targets (p-P70S6K, p-S6) and an mTORC2 substrate (p-AKT Ser473). Appropriate secondary antibodies were used for detection.

Cell Viability and Cell Cycle Analysis

The anti-proliferative effects of this compound were assessed in various cancer cell lines, including MCF7, MDA-MB-231, and PC3.[2]

  • Cell Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability was measured using a standard method such as the resazurin reduction assay.

  • Cell Cycle Analysis: For cell cycle analysis, cells were treated with the compound for 24 hours.[2]

  • Cells were then fixed, permeabilized, and stained with Hoechst 33342 for DNA content.

  • High-content imaging and analysis were used to classify cells into G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[2]

Visualizations

The following diagrams illustrate the mTOR signaling pathway, the experimental workflow for validating this compound's on-target effects, and the logical relationship of its selectivity.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 P70S6K p70S6K mTORC1->P70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->AKT S6 S6 P70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth eIF4EBP1->Cell_Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start invitro_assay In Vitro Kinase Assay (IC50 Determination) start->invitro_assay cell_culture Cancer Cell Line Culture (e.g., MCF7) start->cell_culture data_analysis Data Analysis and On-Target Validation invitro_assay->data_analysis treatment This compound Treatment cell_culture->treatment western_blot Western Blot Analysis (p-AKT, p-P70S6K, p-S6) treatment->western_blot cell_based_assays Cell-Based Assays (Viability, Cell Cycle) treatment->cell_based_assays western_blot->data_analysis cell_based_assays->data_analysis

Caption: Experimental workflow for validating the on-target effects of this compound.

Selectivity_Profile This compound This compound mTOR mTOR (On-Target) This compound->mTOR High Potency (IC50 = 15 nM) Off_Targets Off-Targets This compound->Off_Targets Low Potency DDR1 DDR1 Off_Targets->DDR1 DNAPK DNA-PK Off_Targets->DNAPK PI3Ks PI3Ks Off_Targets->PI3Ks

Caption: Logical relationship of this compound's on-target and off-target selectivity.

References

Cross-Validation of eCF309 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor eCF309 with genetic approaches for studying the mTOR signaling pathway. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for validating experimental findings and understanding the nuances of different mTOR inhibition strategies.

Introduction to mTOR Inhibition: Pharmacological vs. Genetic Approaches

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] It functions within two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes.[1][2] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention.

This compound: A Potent Pharmacological Inhibitor

This compound is a potent and highly selective, cell-permeable inhibitor of mTOR, demonstrating low nanomolar potency in both in vitro and cellular assays.[1][2] It effectively inhibits both mTORC1 and mTORC2, providing a powerful tool for studying the broad effects of mTOR signaling blockade.

Genetic Approaches: Precision in Target Validation

Genetic techniques, such as RNA interference (siRNA) and CRISPR-Cas9 gene editing, offer highly specific methods to downregulate or completely knock out mTOR expression. These approaches are invaluable for validating the on-target effects of pharmacological inhibitors and for dissecting the specific roles of mTOR in cellular pathways without the potential for off-target drug effects.

Comparative Data: this compound vs. Genetic Inhibition

The following tables summarize the quantitative effects of this compound and genetic mTOR inhibition on key cellular processes.

Table 1: Inhibition of mTOR Kinase Activity and Cell Proliferation

MethodTargetIC50 / EC50Cell Line(s)Effect on ProliferationReference(s)
This compound mTOR10-15 nMMCF7Potent inhibition[1]
mTOR siRNA mTOR mRNANot ApplicableHLE B3Significant reduction[2]
Rapamycin mTORC1Not ApplicableHLE B3Moderate reduction[2]

Table 2: Downstream Signaling Effects (Western Blot Analysis)

MethodTarget ProteinPhosphorylation StatusCell LineReference(s)
This compound p70S6K (T389)DecreasedMCF7[1]
S6 (S235/236)DecreasedMCF7[1]
AKT (S473)DecreasedMCF7[1]
mTOR siRNA p70S6KDecreasedHLE B3[2]
AKT (S473)DecreasedHLE B3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-experimental comparisons.

Protocol 1: Pharmacological Inhibition with this compound and Western Blot Analysis

1. Cell Culture and Treatment:

  • Culture MCF7 cells in appropriate media until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours).

2. Protein Extraction:

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. Western Blotting:

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), phospho-S6 (Ser235/236), phospho-AKT (Ser473), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Genetic Inhibition using mTOR siRNA and Cell Proliferation Assay

1. siRNA Transfection:

  • Seed HLE B3 cells in 6-well plates.

  • Transfect cells with mTOR-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

2. Verification of Knockdown (Western Blot):

  • At 48-72 hours post-transfection, lyse a subset of cells and perform Western blotting as described in Protocol 1 to confirm the reduction in total mTOR protein levels.

3. Cell Proliferation Assay (CCK-8):

  • At 24, 48, and 72 hours post-transfection, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation rate relative to the control group.

Protocol 3: Genetic Inhibition using CRISPR-Cas9 Knockout

1. gRNA Design and Plasmid Construction:

  • Design guide RNAs (gRNAs) targeting a constitutive exon of the mTOR gene.

  • Clone the gRNA sequences into a Cas9 expression vector.

2. Transfection and Selection:

  • Transfect the CRISPR-Cas9 plasmids into the target cell line.

  • Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

3. Validation of Knockout:

  • Expand clonal populations of the selected cells.

  • Verify the knockout of the mTOR gene by Western blotting (for protein absence) and DNA sequencing (to identify the induced mutation).

4. Phenotypic Analysis:

  • Perform cell proliferation assays, cell cycle analysis, and Western blotting for downstream targets to assess the phenotypic consequences of mTOR knockout.

Visualizing the Workflows and Pathways

To further clarify the experimental processes and the signaling cascade involved, the following diagrams have been generated using Graphviz.

G mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation mTORC2->Proliferation Survival Survival mTORC2->Survival

Caption: The mTOR signaling pathway integrates upstream signals to regulate key cellular processes.

G Pharmacological vs. Genetic Inhibition Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach cluster_analysis Downstream Analysis This compound This compound Treatment mTOR Inhibition (Protein Level) mTOR Inhibition (Protein Level) This compound->mTOR Inhibition (Protein Level) WB Western Blot (p-p70S6K, p-S6, p-AKT) mTOR Inhibition (Protein Level)->WB Proliferation Cell Proliferation Assay mTOR Inhibition (Protein Level)->Proliferation siRNA siRNA Transfection mTOR mRNA Degradation mTOR mRNA Degradation siRNA->mTOR mRNA Degradation CRISPR CRISPR-Cas9 Transfection mTOR Gene Knockout mTOR Gene Knockout CRISPR->mTOR Gene Knockout Reduced mTOR Protein Reduced mTOR Protein mTOR mRNA Degradation->Reduced mTOR Protein No mTOR Protein No mTOR Protein mTOR Gene Knockout->No mTOR Protein Reduced mTOR Protein->WB Reduced mTOR Protein->Proliferation No mTOR Protein->WB No mTOR Protein->Proliferation

Caption: Experimental workflows for mTOR inhibition and subsequent analysis.

Discussion and Conclusion

Both pharmacological and genetic approaches are powerful tools for investigating the mTOR pathway. This compound offers a rapid and titratable method for inhibiting mTOR activity, making it ideal for studying the acute effects of mTOR blockade. Genetic methods, while more time-consuming to establish, provide unparalleled specificity for target validation and for studying the long-term consequences of mTOR loss.

The data presented in this guide demonstrate a strong correlation between the phenotypic outcomes of this compound treatment and genetic knockdown of mTOR. Both approaches lead to a significant reduction in cell proliferation and the inhibition of key downstream signaling events. This concordance provides a robust cross-validation of this compound's on-target activity and reinforces the central role of mTOR in regulating cell growth and proliferation.

For researchers, the choice between these methods will depend on the specific experimental question. For initial target validation and pathway analysis, a potent inhibitor like this compound is highly advantageous. For definitive confirmation of on-target effects and for studying chronic inhibition, genetic approaches are the gold standard. The synergistic use of both pharmacological and genetic tools will undoubtedly continue to be a cornerstone of rigorous mTOR research and drug development.

References

Benchmarking eCF309 Against Next-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is a hallmark of various human diseases, including cancer, making it a prime target for therapeutic intervention.[4][5] While first-generation mTOR inhibitors, known as rapalogs, have shown clinical efficacy, their limitations have spurred the development of next-generation inhibitors with improved mechanisms of action.[6][7] This guide provides a detailed comparison of eCF309, a potent and selective mTOR inhibitor, with key next-generation mTOR inhibitors, supported by experimental data to inform research and development decisions.[5][8][9]

Generations of mTOR Inhibitors: A Mechanistic Overview

The evolution of mTOR inhibitors can be categorized into three distinct generations, each with a unique mechanism of action:

  • First-Generation (Rapalogs): These allosteric inhibitors, such as rapamycin, everolimus, and temsirolimus, form a complex with FKBP12 to bind to the FRB domain of mTOR, primarily inhibiting mTOR Complex 1 (mTORC1).[7][10][11]

  • Second-Generation (TORKi): These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[7][10] This class includes molecules like sapanisertib (INK128) and vistusertib (AZD2014).

  • Third-Generation: This emerging class of inhibitors is designed to overcome resistance to previous generations.[12][13] A notable example is Rapalink, a bivalent inhibitor that binds to both the FRB domain and the kinase domain of mTOR.[12][14]

This compound is a potent ATP-competitive inhibitor of mTOR, placing it within the second-generation class of mTOR kinase inhibitors.[9]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound in comparison to other well-characterized next-generation mTOR inhibitors.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Selectivity NotesReference
This compound mTOR 15 >20-fold selective over DNA-PK (IC50 = 320 nM)[5][9]
Sapanisertib (INK128)mTOR1Potent inhibitor of both mTORC1 and mTORC2.[5][9]
Vistusertib (AZD2014)mTORNot directly compared in the same studyDual mTORC1/mTORC2 inhibitor.[9]
Table 2: Anti-proliferative Activity in MCF7 Breast Cancer Cells
CompoundEC50 (nM)NotesReference
This compound 8.4 Induces complete cell viability loss at higher concentrations.[5][9]
Sapanisertib (INK128)Not specified in direct comparisonPotent anti-proliferative effects.[9]
Vistusertib (AZD2014)Less potent than this compound and Sapanisertib in this study.[5][9]
Everolimus (Rapalog)< 1Activity plateaus, not resulting in complete cell death.[5][9]
Rapamycin (Rapalog)< 1Activity plateaus, not resulting in complete cell death.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant kinases.

  • Methodology:

    • Kinase activity is measured by quantifying the incorporation of the γ-phosphate of [γ-³³P]ATP into a substrate.

    • The assay is performed in a reaction buffer containing Mg-ATP, the purified kinase, the substrate (e.g., poly[Glu,Tyr]4:1), and the test compound at various concentrations.

    • The reaction is initiated by the addition of the Mg-ATP mixture.

    • After incubation at room temperature, the reaction is stopped by the addition of acid.

    • A portion of the reaction mixture is spotted onto a filtermat, which is then washed to remove unincorporated phosphate.

    • The radioactivity on the filtermat is measured by scintillation counting.

    • IC50 values are calculated from the dose-response curves.[9]

Cell Viability Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of compounds on cell proliferation.

  • Methodology:

    • MCF7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 5 days).

    • Cell viability is assessed using a resazurin-based reagent like PrestoBlue®. This reagent is added to the wells, and the plates are incubated.

    • The fluorescence is measured using a plate reader.

    • EC50 values are determined from the resulting dose-response curves.[9]

Western Blot Analysis of mTOR Signaling
  • Objective: To assess the effect of inhibitors on the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

  • Methodology:

    • MCF7 cells are serum-starved for 24 hours.

    • The cells are pre-incubated with the inhibitor at various concentrations for 30 minutes.

    • Serum is added to stimulate the mTOR pathway, and the cells are incubated for an additional hour.

    • The cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-P70S6K, p-S6, p-AKT).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system.[9]

Visualizing Key Pathways and Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling, highlighting the points of intervention for different classes of inhibitors. The mTOR signaling pathway integrates intracellular and extracellular signals to regulate a wide array of cellular functions, including metabolism, growth, proliferation, and survival.[1][2]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rapalogs Rapalogs (1st Gen) Rapalogs->mTORC1 TORKi This compound / TORKi (2nd Gen) TORKi->mTORC1 TORKi->mTORC2

Caption: Simplified mTOR signaling pathway.

Experimental Workflow: Western Blot Analysis

The following diagram outlines the key steps in performing a Western blot analysis to evaluate the impact of mTOR inhibitors on downstream signaling.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

The available preclinical data indicates that this compound is a potent and highly selective second-generation mTOR inhibitor.[5][8][9] Its ability to induce a complete cytotoxic response in cancer cell lines, in contrast to the cytostatic effect of first-generation rapalogs, makes it a promising candidate for further investigation.[5][9] This guide provides a foundational comparison based on currently published data. As more data becomes available for this compound and other emerging mTOR inhibitors, further benchmarking will be crucial to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling eCF309

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of eCF309, a potent and selective mTOR inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Information

This compound is a potent, ATP-competitive, and cell-permeable inhibitor of mTOR (mammalian target of rapamycin) kinase.[1] It is a valuable research tool for studying mTOR signaling pathways, which are crucial in cell growth, proliferation, and metabolism.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2001571-40-8[1]
Molecular Formula C₁₈H₂₁N₇O₃[1]
Molecular Weight 383.4 g/mol [1]
Appearance SolidGeneral Chemical Info
Solubility Soluble in DMSO[2]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not fully retrievable in the search, the following PPE is recommended as a minimum standard for handling this and other potent small molecule inhibitors in a laboratory setting.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, disposable. Change frequently, especially if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Experimental Protocol for Western Blot Analysis

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on the mTOR signaling pathway in a cell-based assay.

Materials and Reagents
  • This compound (stored at -20°C)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, PC3) in appropriate culture vessels and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Denature the protein samples by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blotting plate_cells Plate Cells prepare_this compound Prepare this compound Solutions plate_cells->prepare_this compound treat_cells Treat Cells prepare_this compound->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

Signaling Pathway

This compound inhibits the mTOR kinase, a central regulator of cell growth and proliferation. The diagram below illustrates the canonical mTOR signaling pathway.

mTOR_Pathway Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibition released This compound This compound This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste in a designated, sealed, and properly labeled container.

  • Liquid Waste: Solutions containing this compound, including unused treatment media and stock solutions, should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, tubes, flasks) should be collected in a designated hazardous waste bag for chemical waste.

Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for detailed procedures.

References

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